molecular formula C8H10O2S B15253227 3-(Thian-3-yl)prop-2-ynoic acid

3-(Thian-3-yl)prop-2-ynoic acid

Cat. No.: B15253227
M. Wt: 170.23 g/mol
InChI Key: FSHJNBHOPKXLSV-UHFFFAOYSA-N
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Description

3-(Thian-3-yl)prop-2-ynoic acid is a synthetic organic compound of significant interest in medicinal chemistry and organic synthesis due to its unique molecular architecture, which incorporates a thiane (tetrahydrothiopyran) ring linked to a propiolic acid moiety via an alkyne spacer. This structure makes it a valuable building block, or synthetic intermediate, for the construction of more complex molecules. The presence of both the alkyne and carboxylic acid functional groups provides two distinct sites for chemical modification. The carboxylic acid can undergo common reactions such as amide coupling and esterification, while the alkyne is highly amenable to metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [3+2] cycloaddition click chemistry. The thiane ring, a saturated six-membered sulfur heterocycle, can contribute to the molecule's conformational properties and potential for interactions in biological systems. Researchers can utilize this compound as a core scaffold in the design and synthesis of novel compound libraries for high-throughput screening against various biological targets. Its properties suggest potential applications in the development of kinase inhibitors and other biologically active molecules, following trends in the use of functionalized heterocycles in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-(thian-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H10O2S/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10)

InChI Key

FSHJNBHOPKXLSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)C#CC(=O)O

Origin of Product

United States
Foundational & Exploratory

Synthesis and Mechanistic Pathway of 3-(Thian-3-yl)prop-2-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(thian-3-yl)prop-2-ynoic acid—a molecule characterized by a saturated sulfur-containing heterocycle (thiane) conjugated to a propiolic acid moiety—presents a specific challenge in organometallic chemistry. When constructing non-conjugated alkynyl-containing acids, chemists often default to transition-metal-catalyzed cross-couplings[1]. However, coupling a terminal alkyne (like propiolic acid) with an unactivated, secondary sp3 -hybridized center (such as a 3-halothiane) via standard Sonogashira conditions is notoriously inefficient. Secondary alkyl-palladium intermediates are highly susceptible to rapid β -hydride elimination, which outpaces the desired reductive elimination, leading to alkene byproducts rather than the target alkyne[2].

To bypass the limitations of alkyl-cross-coupling, a de novo alkyne construction strategy is strategically superior. By utilizing commercially available thiane-3-carbaldehyde (CAS: 61571-06-0)[3] as the starting material, we can employ a modified Corey-Fuchs homologation[4]. This approach reliably converts the aldehyde into a terminal alkyne, which can be subsequently trapped in situ with carbon dioxide to yield the target alkynoic acid[5].

Retrosynthetic Analysis

The retrosynthetic logic relies on breaking the molecule down into highly stable, commercially viable precursors. The target molecule is disconnected at the alkyne-carboxylic acid bond, revealing 3-ethynylthiane as the immediate precursor. This terminal alkyne is traced back to a 1,1-dibromoalkene intermediate, which is ultimately derived from thiane-3-carbaldehyde.

Caption: Retrosynthetic disconnection of 3-(Thian-3-yl)prop-2-ynoic acid.

Mechanistic Causality: The Corey-Fuchs & Carboxylation Sequence

The transformation relies on two distinct phases, each driven by specific thermodynamic and kinetic principles.

Phase 1: Ramirez Olefination Triphenylphosphine ( PPh3​ ) reacts with carbon tetrabromide ( CBr4​ ) to generate a reactive dibromomethylene phosphonium ylide. This ylide undergoes a Wittig-type olefination with thiane-3-carbaldehyde to form 3-(2,2-dibromovinyl)thiane. The driving force is the formation of the exceptionally strong P=O double bond in the triphenylphosphine oxide byproduct.

Phase 2: Fritsch–Buttenberg–Wiechell (FBW) Rearrangement & Trapping This is a highly orchestrated, one-pot cascade requiring strict stoichiometric control of n -butyllithium ( n -BuLi)[5]:

  • Halogen-Metal Exchange: The first equivalent of n -BuLi attacks the less sterically hindered bromine atom, generating a lithium bromocarbenoid.

  • FBW Rearrangement: The carbenoid undergoes an α -elimination. The thian-3-yl group migrates to the adjacent carbon, expelling lithium bromide to form the terminal alkyne (3-ethynylthiane).

  • Deprotonation: The newly formed terminal alkyne is relatively acidic ( pKa​≈25 ). A second equivalent of n -BuLi immediately deprotonates it to form a nucleophilic lithium acetylide. (Note: In practice, 2.2 to 2.5 equivalents of n -BuLi are used to account for trace moisture and ensure complete deprotonation).

  • Electrophilic Trapping: The addition of anhydrous carbon dioxide ( CO2​ ) results in nucleophilic attack by the acetylide, forming a lithium carboxylate salt, which yields the target acid upon acidic workup[5].

Caption: Mechanistic sequence of the tandem elimination-carboxylation workflow.

Quantitative Data & Optimization

The success of the carboxylation step is highly dependent on the base equivalent and the physical state of the electrophile. Table 1 summarizes the optimization parameters for the conversion of 3-(2,2-dibromovinyl)thiane to the target molecule.

Table 1: Optimization of the Lithiation/Carboxylation Step

EntryBase (Equivalents)Electrophile SourceSolventTemp ProfileYield (%)Mechanistic Observation
1 n -BuLi (2.0) CO2​ (gas bubbled)THF-78 °C to RT45%Incomplete deprotonation; alkyne recovery.
2 n -BuLi (2.5) CO2​ (solid/dry ice) THF -78 °C to RT 82% Optimal conversion; excess base ensures complete acetylide formation.
3LDA (3.0) CO2​ (solid/dry ice)THF-78 °C to RT15%Poor halogen-metal exchange kinetics with nitrogen bases.
4 n -BuLi (2.5)Methyl chloroformateTHF-78 °C to RT78%Yield represents the methyl ester intermediate[5], requiring subsequent hydrolysis.

Experimental Protocols

The following self-validating protocols are designed to maximize yield while minimizing the formation of triphenylphosphine oxide and unreacted alkyne impurities.

Protocol A: Synthesis of 3-(2,2-Dibromovinyl)thiane
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add triphenylphosphine (15.7 g, 60.0 mmol, 3.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Ylide Generation: Cool the solution to 0 °C using an ice bath. Slowly add carbon tetrabromide (9.95 g, 30.0 mmol, 1.5 eq) in portions. Stir for 15 minutes until the solution turns a distinct yellow-orange, indicating ylide formation.

  • Aldehyde Addition: Dissolve thiane-3-carbaldehyde (2.60 g, 20.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this dropwise to the ylide solution over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to approximately 20 mL. Pour the residue into 200 mL of vigorously stirring cold hexanes to precipitate the triphenylphosphine oxide. Filter through a pad of Celite and concentrate the filtrate to afford the crude dibromoalkene, which can be purified via flash chromatography if necessary.

Protocol B: Synthesis of 3-(Thian-3-yl)prop-2-ynoic acid
  • Lithiation: In a flame-dried flask under argon, dissolve 3-(2,2-dibromovinyl)thiane (2.86 g, 10.0 mmol, 1.0 eq) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add n -butyllithium (1.6 M in hexanes, 15.6 mL, 25.0 mmol, 2.5 eq) over 15 minutes. Maintain the temperature at -78 °C for 1 hour to ensure complete FBW rearrangement and acetylide formation[5].

  • Carboxylation: Rapidly transfer the cold acetylide solution via cannula into a separate flask containing a large excess of crushed, anhydrous solid CO2​ (dry ice) suspended in THF. Alternatively, bubble rigorously dried CO2​ gas through the solution.

  • Quenching: Allow the mixture to slowly warm to room temperature as the dry ice sublimates. Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl .

  • Isolation: Extract the mixture with diethyl ether (2 x 30 mL) to remove non-acidic organic impurities. Acidify the aqueous layer to pH 2 using 1M HCl . Extract the liberated alkynoic acid with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 3-(thian-3-yl)prop-2-ynoic acid.

References

  • MilliporeSigma. "thiane-3-carbaldehyde | 61571-06-0". sigmaaldrich.com.
  • PMC. "Corey–Fuchs reaction enabled synthesis of natural products: a review". nih.gov.
  • Heterocycles. "MICROWAVE-ASSISTED SYNTHESIS OF SUBSTITUTED NAPHTHO[2,3-c]FURAN-1,3-DIONE DERIVATIVES". clockss.org.
  • ResearchGate. "Catalytic C(sp)-H carboxylation with CO2". researchgate.net.
  • JACS Au. "Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides". acs.org.

Sources

Structural Elucidation of 3-(Thian-3-yl)prop-2-ynoic Acid: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Molecular Architecture & Analytical Strategy

3-(Thian-3-yl)prop-2-ynoic acid (Chemical Formula: C₈H₁₀O₂S) represents a unique class of functionalized sulfur-containing heterocycles. The molecule is characterized by a saturated six-membered thiane ring appended at the C3 stereocenter to a prop-2-ynoic (propiolic) acid moiety.

In drug discovery, alkynoic acids and thiane derivatives are highly valued for their ability to act as covalent modifiers and rigid pharmacophores. However, the conformational flexibility of the thiane ring (chair-to-chair flipping) combined with the linear geometry of the alkyne presents specific challenges for structural elucidation. This whitepaper outlines a rigorous, self-validating analytical framework to unambiguously determine its structure, connectivity, and conformational state.

Workflow S 3-(Thian-3-yl)prop-2-ynoic Acid MS HRMS (ESI-) Isotope Profiling S->MS IR FT-IR Spectroscopy Functional Groups S->IR NMR 1D & 2D NMR Atomic Connectivity S->NMR XRAY X-Ray / VCD Stereochemistry S->XRAY RES Validated Structure MS->RES IR->RES NMR->RES XRAY->RES

Multi-modal analytical workflow for the structural elucidation of 3-(thian-3-yl)prop-2-ynoic acid.

High-Resolution Mass Spectrometry (HRMS): Formula and Isotopic Validation

The Causality of Ionization: To establish the fundamental molecular formula (Exact Mass: 170.0401 Da), HRMS is the primary tool. Because the molecule contains a highly acidic carboxylic proton, Electrospray Ionization in negative mode (ESI-) is the most logical choice, facilitating the formation of the[M-H]⁻ pseudo-molecular ion at m/z 169.0328.

Self-Validating Mechanism: Mass accuracy alone is insufficient for absolute certainty. The presence of the sulfur atom provides a built-in validation metric via its isotopic signature. The natural abundance of the ³⁴S isotope is approximately 4.2%. Therefore, observing an M+2 peak at m/z 171.0286 with a relative intensity of ~4.2% to the parent ion mathematically validates the presence of exactly one sulfur atom in the empirical formula.

Nuclear Magnetic Resonance (NMR): The Core Elucidation Engine

NMR spectroscopy serves as the definitive tool for establishing atomic connectivity. The interpretation of this molecule relies heavily on understanding the magnetic anisotropy introduced by the alkyne and the heteroatomic effects of the sulfur atom.

1D Carbon-13 (¹³C) NMR Physics

The ¹³C NMR chemical shift of the carboxylic carbon in propiolic acid derivatives typically resonates upfield (approx. 152–161 ppm) compared to saturated aliphatic acids, a phenomenon driven by the magnetic anisotropy and electron-withdrawing nature of the adjacent alkyne . The thiane ring carbon shifts can be accurately benchmarked against empirical data, which highlights the characteristic deshielding of the C2 and C6 carbons adjacent to the sulfur heteroatom .

2D HMBC: Bridging the Framework

To prove that the prop-2-ynoic acid is attached specifically to the C3 position of the thiane ring, Heteronuclear Multiple Bond Correlation (HMBC) is required. Alkynoic acid functionalities frequently appear in complex synthetic cascades, and their structural integrity is routinely verified via ¹H-¹³C HMBC connectivity .

HMBC H2 H2 (Protons) CB (Alkyne) H2->CB 3J H3 H3 (Proton) H3->CB 2J CA (Alkyne) H3->CA 3J CO C=O (Acid) H3->CO 4J (Weak) H4 H4 (Protons) H4->CB 3J

Key HMBC (1H-13C) correlations establishing the linkage between the thiane ring and the alkyne.

Stereochemical & Conformational Analysis

The C3 position is a chiral center, meaning the compound exists as a pair of enantiomers unless stereoselectively synthesized. In solution, the thiane ring predominantly adopts a chair conformation.

Causality of Conformation: To minimize 1,3-diaxial steric clashes, the bulky prop-2-ynoic acid group strongly prefers the equatorial position. The axial/equatorial nature of the C3 proton is determined by analyzing the ³J_{HH} coupling constants in the ¹H NMR spectrum. A large trans-diaxial coupling constant (~10-12 Hz) between the C3 proton and the adjacent axial protons on C2 and C4 mathematically confirms that the C3 proton is axial, thereby placing the alkyne group in the thermodynamically favored equatorial position.

Consolidated Data Tables

The following table summarizes the quantitative NMR data derived from the structural elucidation workflow.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations (¹H → ¹³C)
1 (S) ----
2 33.52.65 (eq), 2.85 (ax)m, J_{gem} = 13.5C3, C4, Cβ
3 35.22.80tt, J = 11.5, 3.5C2, C4, Cβ, Cα
4 31.01.80 (eq), 2.10 (ax)mC2, C3, C5, Cβ
5 26.51.60 (eq), 1.90 (ax)mC3, C4, C6
6 28.02.55 (eq), 2.70 (ax)mC4, C5
α (C≡) 75.4---
β (C≡) 88.6---
C=O 158.2---
OH -11.5br s-

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical protocols must contain built-in failure detection mechanisms.

Protocol A: Self-Validating HRMS Acquisition
  • Calibration Phase: Infuse a sodium formate calibration solution into the ESI source. Adjust quadrupole parameters until mass accuracy is verified to be < 2 ppm across the 50–500 m/z range.

  • Sample Infusion: Dissolve 1 mg of 3-(thian-3-yl)prop-2-ynoic acid in LC-MS grade Methanol. Infuse at 10 µL/min using negative ion mode (ESI-).

  • Data Validation (The Check): Extract the mass spectrum for the[M-H]⁻ ion. Calculate the theoretical isotopic distribution. The protocol is only considered valid if the experimental ³⁴S M+2 peak intensity falls within ±0.2% of the theoretical 4.2% relative abundance.

Protocol B: Self-Validating Multi-Nuclear NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Pre-Acquisition Baseline: Acquire a standard 1D ¹H NMR spectrum (16 scans). Record the exact integration values of the thiane ring protons versus the carboxylic acid proton.

  • 2D Acquisitions: Execute the 2D suite (COSY, HSQC, HMBC) utilizing appropriate relaxation delays (d1 = 2.0s for ¹H, d1 = 5.0s for ¹³C to account for the quaternary alkyne carbons).

  • Post-Acquisition Stability (The Check): Immediately following the 12-hour 2D acquisition block, acquire a second 1D ¹H NMR spectrum. Overlay the pre- and post-acquisition spectra. If any new peaks appear (indicating solvent-induced esterification or degradation), the 2D data is flagged as compromised and discarded.

References

  • Comparison of ZnO surface modification with gas-phase propiolic acid at high and medium vacuum conditions Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • NMR Info/Data — Hans Reich Collection Source: OrganicChemistryData.org URL:[Link]

  • Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences Source: ACS Publications, The Journal of Organic Chemistry URL:[Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Thian-3-yl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Molecular Structure and Synthesis Overview

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. Below is a diagram of 3-(Thian-3-yl)prop-2-ynoic acid with atom numbering for reference in the subsequent NMR analysis.

cluster_thiane Thiane Ring cluster_propiolic_acid Prop-2-ynoic Acid Moiety C3 C3 C2 C2 C3->C2 H3 H C3->H3 C7 C7 C3->C7 S1 S1 C2->S1 C6 C6 S1->C6 C5 C5 C6->C5 C4 C4 C5->C4 C4->C3 C8 C8 C7->C8 C9 C9 C8->C9 O10 O10 C9->O10 O11 O11 C9->O11 H11 H O11->H11 start 3-Halothiane intermediate 3-(3-Hydroxyprop-1-yn-1-yl)thiane start->intermediate Sonogashira Coupling reagent1 Propargyl Alcohol Pd/Cu catalyst, base product 3-(Thian-3-yl)prop-2-ynoic acid intermediate->product Oxidation reagent2 Oxidizing Agent (e.g., Jones reagent)

Caption: Proposed synthetic workflow for 3-(Thian-3-yl)prop-2-ynoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. [2]

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(Thian-3-yl)prop-2-ynoic acid is expected to show distinct signals corresponding to the protons on the thiane ring and the carboxylic acid proton. The absence of a proton on the alkyne carbon simplifies the spectrum.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H11 (-COOH)10.0 - 13.0broad singlet1HThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. [3][4]
H33.0 - 3.5multiplet1HThis proton is adjacent to the electron-withdrawing alkyne group, causing a downfield shift. It will be coupled to the neighboring methylene protons on C2 and C4.
H2, H6 (axial & equatorial)2.6 - 3.0multiplet4HThese protons are on the carbons adjacent to the sulfur atom, which causes a moderate downfield shift. The axial and equatorial protons will have different chemical shifts and will show complex splitting due to geminal and vicinal coupling. [5]
H4, H5 (axial & equatorial)1.8 - 2.2multiplet4HThese protons are further from the sulfur and the substituent, and are therefore expected to appear more upfield. They will also exhibit complex splitting patterns.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C9 (-COOH)155 - 165The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this region. [3][6]
C8 (alkyne)80 - 90The sp-hybridized carbons of the alkyne will appear in this characteristic range.
C7 (alkyne)75 - 85The sp-hybridized carbons of the alkyne will appear in this characteristic range.
C335 - 45This carbon is attached to the alkyne and is part of the heterocyclic ring.
C2, C628 - 35These carbons are adjacent to the sulfur atom.
C4, C525 - 30These carbons are in the beta and gamma positions relative to the sulfur atom.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified 3-(Thian-3-yl)prop-2-ynoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [2]3. Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30-45 degree pulse angle, 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary to accurately observe the alkyne and carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Appearance Justification
O-H (Carboxylic Acid) 2500 - 3300 Strong Very Broad The O-H stretch in a carboxylic acid is characteristically very broad due to hydrogen bonding. [7][8]
C≡C (Alkyne) 2100 - 2260 Weak to Medium Sharp The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum. [9][10]
C=O (Carboxylic Acid) 1700 - 1725 Strong Sharp The carbonyl stretch is a very strong and sharp absorption. [7][10]
C-H (sp³ on thiane) 2850 - 3000 Medium Sharp These are the typical C-H stretching vibrations for saturated carbons.

| C-S | 600 - 800 | Weak to Medium | Sharp | The C-S stretching vibration is typically weak and appears in the fingerprint region. |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid 3-(Thian-3-yl)prop-2-ynoic acid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Ion Predicted m/z Justification
[M]⁺170The molecular ion peak corresponding to the molecular weight of C₈H₁₀O₂S.
[M - H₂O]⁺152Loss of a water molecule from the carboxylic acid.
[M - COOH]⁺125Loss of the carboxylic acid group as a radical.
[M - C₃H₂O₂]⁺101Cleavage of the bond between the thiane ring and the prop-2-ynoic acid side chain.
Acylium Ion [R-CO]⁺VariesFragmentation of the side chain can lead to various acylium ions. [11][12]
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): To study the fragmentation pattern, perform a tandem mass spectrometry (MS/MS) experiment.

    • Select the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell.

    • Analyze the resulting fragment ions in the second mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a novel compound like 3-(Thian-3-yl)prop-2-ynoic acid.

start Purified Compound ms Mass Spectrometry (MS) start->ms Determine Molecular Weight & Elemental Composition ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Determine C-H Framework & Connectivity data_analysis Integrated Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation Confirm Proposed Structure

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

The predicted spectroscopic data for 3-(Thian-3-yl)prop-2-ynoic acid provides a detailed roadmap for its identification and characterization. The combination of NMR, IR, and MS techniques offers a powerful and complementary approach to confirming the structure of this and other novel organic molecules. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently advance their work in the synthesis and application of this promising compound.

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  • 3-Amino-3-(3-thienyl)propanoic acid | C7H9NO2S | CID 2764410 - PubChem. (n.d.).
  • Propanoic acid, 3,3'-thiobis-, didodecyl ester - the NIST WebBook. (n.d.).
  • 3-(oxan-4-yl)prop-2-ynoic acid(1344373-23-4) 1 H NMR - ChemicalBook. (n.d.).

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The Thiane Scaffold in Drug Discovery: Mechanistic Insights and Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiane (tetrahydrothiopyran) ring is a six-membered, saturated, sulfur-containing heterocycle that serves as a highly versatile bioisostere for piperidine, tetrahydropyran, and cyclohexane in medicinal chemistry. The unique polarizability of the sulfur atom, combined with its ability to access multiple oxidation states (sulfoxide and sulfone) and participate in d-orbital interactions, allows the thiane scaffold to engage in distinct hydrogen bonding and dipole-dipole interactions within biological targets. This technical whitepaper synthesizes the pharmacological profiling, quantitative structure-activity relationships (QSAR), and self-validating experimental methodologies required to evaluate the biological activity of thiane derivatives.

Pharmacological Profiling & Mechanistic Pathways

ATP-Sensitive Potassium ( KATP​ ) Channel Modulation

Thiane derivatives, particularly thiane-1-oxides, represent a critical structural class of potassium channel openers. The canonical example is RP 49356 (Aprikalim), a trans-N-methyl-2-(3-pyridyl)-2-tetrahydrothiopyrancarbothioamide 1-oxide[1]. The causality of its potent antihypertensive activity lies in a strict stereochemical requirement: a trans relationship between the sulfoxide and the thioamide function is mandatory for optimal binding to the sulfonylurea receptor (SUR) subunit of the KATP​ channel[1]. This interaction stabilizes the open conformation of the pore-forming Kir6.x subunit, inducing membrane hyperpolarization, reducing intracellular calcium influx, and driving subsequent vasorelaxation.

Sigma Receptor ( σ1​R/σ2​R ) Targeted Cytotoxicity

In oncology, the spipethiane scaffold has been heavily investigated for its high-affinity binding to sigma receptors[2]. Spipethiane derivatives act as potent σ1​R antagonists and σ2​R agonists. The biological consequence of this dual modulation is profound: σ1​R antagonism triggers caspase-dependent apoptosis via the modulation of endoplasmic reticulum (ER) stress, while σ2​R agonism induces caspase-independent programmed cell death through the severe disruption of intracellular Ca2+ homeostasis[2].

SigmaPathway Thiane Spipethiane Derivative (Thiane Scaffold) S1R Sigma-1 Receptor (σ1R) Antagonism Thiane->S1R High Affinity (pKi > 9) S2R Sigma-2 Receptor (σ2R) Agonism Thiane->S2R Moderate Affinity Caspase Caspase-Dependent Apoptosis S1R->Caspase ER Stress Modulation NonCaspase Caspase-Independent Apoptosis S2R->NonCaspase Intracellular Ca2+ Flux TumorDeath Tumor Growth Inhibition Caspase->TumorDeath NonCaspase->TumorDeath

Sigma receptor-mediated apoptotic pathways induced by spipethiane derivatives.

Acetylcholinesterase (AChE) Inhibition in Parasitology

Beyond human therapeutics, tetrahydrothiopyran derivatives have demonstrated remarkable acaricidal activity. Recent structural optimizations have shown that converting the thiane sulfur to a sulfone yields compounds with potent inhibitory activity against Psoroptes cuniculi[3]. Molecular docking confirms that the sulfone oxygen atoms form critical hydrogen bonds within the catalytic active site of AChE, effectively halting neurotransmitter hydrolysis and causing spastic paralysis in the parasite[3].

Plant Growth Regulation

Derivatizing the thiane ring with indole acetamides yields novel auxin analogues. These N-thianyl derivatives promote lateral root development in Arabidopsis thaliana by upregulating auxin signaling pathway genes (e.g., IAA14, LAX3), showcasing the scaffold's utility in agricultural chemistry[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the biological activities, primary targets, and quantitative metrics of key thiane derivatives across various therapeutic domains to facilitate comparative analysis.

Compound Class / DerivativePrimary Target / MechanismBiological ActivityQuantitative MetricRef
RP 49356 (Aprikalim) KATP​ Channel (SUR Subunit)Antihypertensive / Vasorelaxant IC50​ (Binding) ≈ 10-50 nM[1]
Spipethiane Scaffold Sigma-1 Receptor ( σ1​R )Cytotoxic / Antitumor pKi = 9.23[2]
Spipethiane Scaffold Sigma-2 Receptor ( σ2​R )Cytotoxic / Antitumor pKi = 6.40[2]
Thiane Sulfone (Compound b10) Acetylcholinesterase (AChE)Acaricidal (Psoroptes cuniculi) LC50​ = 62.3 µg/mL (0.12 mM)[3]
N-thianyl Indole Acetamides Auxin Signaling PathwayPlant Growth RegulationEffective at 12.5 - 50 µM[4]

Experimental Methodologies

To ensure scientific rigor, the evaluation of thiane derivatives requires highly controlled, self-validating experimental setups. Below are the definitive protocols for assessing their two most prominent activities: ion channel modulation and receptor-mediated cytotoxicity.

Protocol 1: Electrophysiological Evaluation of KATP​ Channel Modulation (Inside-Out Patch-Clamp)

Causality & Rationale: The inside-out patch-clamp configuration is strictly required for this assay. By excising the membrane patch, the intracellular face of the KATP​ channel is exposed directly to the bath solution. This allows the investigator to precisely control the intracellular ATP concentration, completely isolating the channel from confounding cellular metabolic fluctuations. This self-validating system ensures that any observed channel opening is directly caused by the thiane derivative's structural interaction with the SUR subunit, rather than an indirect secondary metabolic effect.

Step-by-Step Methodology:

  • Cell Preparation: Culture recombinant HEK293 cells stably expressing SUR2/Kir6.2 subunits.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3-5 MΩ. Fill with extracellular solution (140 mM KCl, 1 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4).

  • Seal Formation: Press the pipette against the cell membrane and apply gentle negative pressure to form a gigaseal (>1 GΩ).

  • Patch Excision: Quickly withdraw the pipette to excise the membrane patch into the inside-out configuration.

  • Baseline Establishment: Perfuse the bath with an intracellular solution containing 1 mM ATP to inhibit basal KATP​ channel opening. Record the baseline current at a holding potential of -60 mV.

  • Compound Application: Introduce the thiane derivative (e.g., Aprikalim analogue) at escalating concentrations (10 nM to 10 µM) into the bath solution containing 1 mM ATP.

  • Data Acquisition & Analysis: Record the macroscopic outward K+ currents using a patch-clamp amplifier (e.g., Axopatch 200B). Calculate the EC50​ by plotting the normalized current amplitude against the log concentration of the thiane derivative.

Protocol 2: Sigma Receptor Radioligand Binding and Cytotoxicity Assay

Causality & Rationale: To definitively prove that a thiane derivative's cytotoxicity is mediated via sigma receptors, one must first establish its binding affinity using competitive radioligand assays, followed by a phenotypic cell viability assay. Using highly selective radioligands ( [3H] (+)-pentazocine for σ1​R and [3H] DTG for σ2​R ) ensures that the calculated Ki​ values accurately reflect the compound's specific affinity for each subtype, validating the compound's mechanism of action prior to phenotypic screening.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tumor cell lines (e.g., MCF-7) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • σ1​R Binding Assay: Incubate 500 µg of membrane protein with 3 nM [3H] (+)-pentazocine and varying concentrations of the spipethiane derivative ( 10−11 to 10−5 M) for 120 minutes at 37°C. Use 10 µM haloperidol to define non-specific binding.

  • σ2​R Binding Assay: Incubate membrane protein with 3 nM [3H] DTG in the presence of 1 µM dextrallorphan (to mask σ1​R sites) and the test compound. Incubate for 120 minutes at room temperature.

  • Filtration & Quantification: Terminate the reactions by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Cytotoxicity Validation (MTT Assay): Seed tumor cells in 96-well plates. Treat with the lead thiane derivative for 48 hours. Add MTT reagent, incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm to determine the IC50​ for cell viability.

Workflow Design Thiane Scaffold Design (Bioisosteric Replacement) Synthesis Stereoselective Synthesis (Oxidation/Derivatization) Design->Synthesis InVitro In Vitro Target Screening (Patch-Clamp / Radioligand) Synthesis->InVitro SAR QSAR Optimization (Sulfone/Sulfoxide Tuning) InVitro->SAR Activity < Threshold InVivo In Vivo Efficacy & Toxicity (Murine Models) InVitro->InVivo Lead Identification SAR->Design Structural Refinement

Iterative drug discovery workflow for optimizing thiane-based therapeutics.

References

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Source: unict.it (Journal of Medicinal Chemistry).
  • Synthesis and biological activity of trans(+-)-N-methyl-2-(3-pyridyl)-2-tetrahydrothiopyrancarbothioamide 1-oxide (RP 49356) and analogues: a new class of potassium channel opener. Source: nih.gov (PubMed).
  • Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. Source: nih.gov (PubMed).
  • Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. Source: arabjchem.org (Arabian Journal of Chemistry).

Sources

A Theoretical Investigation of 3-(Thian-3-yl)prop-2-ynoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Abstract: This technical guide provides a comprehensive theoretical framework for the computational modeling of 3-(Thian-3-yl)prop-2-ynoic acid, a novel molecule combining a saturated sulfur-containing heterocycle with a reactive alkynoic acid moiety. Given the limited experimental data on this specific compound, this document outlines a prospective in silico investigation, establishing a foundational understanding of its structural, electronic, and chemical properties. We detail robust, self-validating protocols for conformational analysis, quantum mechanical property calculation, reactivity prediction, and molecular docking simulations. The methodologies are grounded in Density Functional Theory (DFT) and are designed to predict key data points, including stable conformers, spectroscopic signatures (IR, NMR), molecular orbital characteristics, and potential bioactivity. This whitepaper serves as a roadmap for researchers, scientists, and drug development professionals, enabling a targeted and efficient subsequent experimental exploration of this promising chemical entity.

Introduction: The Case for a Theoretical First Approach

The intersection of sulfur-containing heterocycles and unsaturated carboxylic acids represents a fertile ground for the discovery of novel chemical entities with significant potential in medicinal chemistry and materials science.[1] The thiane ring, a six-membered saturated sulfur heterocycle, imparts specific stereoelectronic properties and conformational constraints, while the prop-2-ynoic acid group offers a versatile handle for chemical modification and a potential pharmacophore for biological interactions.[1][2] Molecules incorporating similar thiazole or thiophene rings have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

3-(Thian-3-yl)prop-2-ynoic acid is a structurally unique molecule for which, to our knowledge, no extensive experimental data has been published. Before committing to the resource-intensive processes of synthesis and experimental characterization, a thorough theoretical investigation is invaluable. Computational modeling allows us to build a foundational understanding of the molecule's intrinsic properties from first principles. This "theoretical first" approach enables us to:

  • Predict the most stable three-dimensional structure.

  • Anticipate its electronic behavior and reactivity.

  • Generate hypothetical spectroscopic data to aid in future structural confirmation.

  • Screen for potential biological activity through molecular docking simulations.

This guide provides the scientific rationale and detailed protocols for conducting such an investigation, ensuring that each computational step is logical, verifiable, and directly informs subsequent experimental design.

Molecular Structure and Conformational Analysis

The crucial first step in modeling any molecule is to determine its most stable 3D structure. For 3-(Thian-3-yl)prop-2-ynoic acid, this is governed by the conformation of the thiane ring.

Rationale for Conformational Search

Gas-phase electron diffraction studies have established that the thiane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6] The substituent at the 3-position can therefore exist in two distinct chair conformers: one where the prop-2-ynoic acid group is in an axial position and one where it is in an equatorial position. These two conformers will have different energies, and their relative population will dictate the molecule's overall observed properties. Determining the global minimum energy structure is paramount for the accuracy of all subsequent calculations.

G Fig. 1: Conformational Isomers of 3-(Thian-3-yl)prop-2-ynoic acid cluster_0 Thiane Ring Conformation cluster_1 Substituent Position A Chair Conformation (Lowest Energy State) B Axial Conformer A->B Higher Energy (Potential Steric Clash) C Equatorial Conformer A->C Lower Energy (Generally Preferred) B->C Equilibrium

Caption: Relationship between the thiane chair and its axial/equatorial conformers.

Protocol: Geometry Optimization and Frequency Analysis

This protocol is designed to identify the lowest energy conformer and confirm that it is a true potential energy minimum.

  • Initial Structure Generation:

    • Using a molecular builder (e.g., Avogadro, ChemDraw), construct the two initial conformers: 3-(Thian-3-yl)prop-2-ynoic acid with the substituent in the axial position and in the equatorial position.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate sensible starting structures.

  • Quantum Mechanical Optimization:

    • Method Selection: Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for organic molecules. The B3LYP functional is a robust and widely used hybrid functional for this purpose.

    • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The diffuse functions ("++") are crucial for accurately describing the lone pairs on the oxygen and sulfur atoms and the diffuse electron density of the alkyne, while the polarization functions ("(d,p)") allow for more flexibility in describing bonding.

    • Execution: Submit separate geometry optimization calculations for both the axial and equatorial starting structures using the chosen DFT functional and basis set. Include a solvent model (e.g., Polarizable Continuum Model, PCM, with water as the solvent) to better represent the molecule in a condensed phase.

  • Validation via Frequency Analysis:

    • Causality: A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies corresponds to a transition state or a higher-order saddle point, not a stable conformer.

    • Execution: Perform a vibrational frequency calculation on each of the optimized structures using the same level of theory (B3LYP/6-311++G(d,p)) and solvent model.

    • Verification: Check the output. If all calculated frequencies are positive (real), the optimized structure is a true minimum. The conformer with the lower final electronic energy (including zero-point vibrational energy correction) is the predicted ground state structure.

Quantum Chemical Property Calculations

With the optimized ground state geometry, we can calculate a suite of electronic and spectroscopic properties that provide deep insight into the molecule's character.

Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, typically red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are susceptible to nucleophilic attack. For our molecule, we anticipate a strongly negative potential around the carboxylic acid oxygens and a positive potential around the acidic proton.

  • Mulliken Charge Distribution: This analysis provides a numerical value for the partial charge on each atom, offering a quantitative measure of polarity and identifying potential sites for ionic interactions.

Protocol: Single-Point Energy and Property Calculation
  • Input: Use the optimized, validated ground-state geometry of 3-(Thian-3-yl)prop-2-ynoic acid.

  • Calculation Type: Perform a single-point energy calculation. This computes the energy and electronic properties of the fixed geometry without re-optimizing it.

  • Method: Use the same level of theory (B3LYP/6-311++G(d,p) with PCM) for consistency.

  • Requested Properties: In the calculation setup, explicitly request the generation of HOMO/LUMO energies, the MEP surface, and Mulliken population analysis.

  • Data Extraction and Analysis: The output will provide numerical values and files for visualization. The HOMO-LUMO gap can be calculated, and the MEP surface can be rendered using visualization software (e.g., GaussView, Avogadro).

Predicted Electronic Property Significance Anticipated Result for Target Molecule
HOMO EnergyIndex of electron-donating abilityLocalized primarily on the alkyne and sulfur atom
LUMO EnergyIndex of electron-accepting abilityLocalized primarily on the carbonyl carbon and alkyne
HOMO-LUMO GapIndicator of chemical stability/reactivityA moderate gap, suggesting moderate reactivity
MEP Negative RegionSite for electrophilic attackCarboxylic acid oxygens
MEP Positive RegionSite for nucleophilic attack/H-bondingCarboxylic acid proton
Prediction of Spectroscopic Signatures

The vibrational frequency calculation performed for validation (Section 2.2) also provides a theoretical infrared (IR) spectrum. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions are invaluable for confirming the identity of the molecule once it is synthesized.

  • IR Spectrum: The calculated frequencies correspond to the vibrational modes of the molecule. Key peaks to look for would be the O-H stretch of the carboxylic acid (~3000-3300 cm⁻¹), the C≡C triple bond stretch (~2100-2260 cm⁻¹), and the C=O carbonyl stretch (~1700-1750 cm⁻¹).

  • NMR Spectrum: Using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level, one can predict the ¹H and ¹³C NMR chemical shifts. These can be compared directly to experimental spectra for structure verification.

Potential as a Bioactive Agent: A Molecular Docking Approach

The structural similarity to other biologically active heterocycles suggests that 3-(Thian-3-yl)prop-2-ynoic acid could be a candidate for drug development.[3][4] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and hypothesis generation.

Rationale and Target Selection

Given that many thiazole and thiophene derivatives exhibit antimicrobial properties, a relevant hypothetical target could be an essential bacterial enzyme, for example, Dihydrofolate Reductase (DHFR), a common target for antibiotics. The goal of docking would be to assess whether our molecule can bind favorably within the enzyme's active site.

Protocol: In Silico Molecular Docking

This workflow outlines the necessary steps for performing a docking simulation.

Caption: A streamlined workflow for performing in silico molecular docking.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the chosen target protein (e.g., E. coli DHFR) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation:

    • Use the lowest-energy, DFT-optimized 3D structure of 3-(Thian-3-yl)prop-2-ynoic acid.

    • Define rotatable bonds and assign partial charges.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the known active site of the enzyme. This box defines the search space for the docking algorithm.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina. The program will systematically search for the best binding poses of the ligand within the protein's active site, evaluating each pose with a scoring function that estimates the binding affinity (free energy of binding).

  • Results Analysis:

    • The primary output is a table of binding poses ranked by their predicted binding energy (in kcal/mol). More negative values indicate stronger predicted binding.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues.

Docking Analysis Parameter Significance
Binding Energy (kcal/mol)Predicts the strength of the ligand-receptor interaction.
Hydrogen BondsKey directional interactions contributing to binding specificity.
Hydrophobic InteractionsImportant for binding in nonpolar pockets of the active site.
Root Mean Square Deviation (RMSD)Measures the similarity between different predicted binding poses.

Summary and Future Directions

This whitepaper has established a comprehensive theoretical framework for the initial investigation of 3-(Thian-3-yl)prop-2-ynoic acid. By following the detailed protocols, researchers can generate robust, predictive data on the molecule's conformational preferences, electronic structure, and potential for biological activity before embarking on laboratory synthesis.

The key deliverables of this computational study are:

  • An optimized, validated 3D structure of the most stable conformer.

  • A set of predicted electronic properties (HOMO/LUMO, MEP) that inform reactivity.

  • Simulated IR and NMR spectra to guide experimental characterization.

  • A quantitative prediction of binding affinity and interaction patterns with a relevant biological target.

These theoretical results provide a powerful starting point. The logical next step is to use this information to guide the synthesis of 3-(Thian-3-yl)prop-2-ynoic acid. The predicted spectroscopic data can then be used to confirm its successful synthesis and purification. Finally, the insights from the molecular docking study can inform the design of initial in vitro biological assays to validate its predicted activity.

References

  • EvitaChem. (n.d.). Buy 3-(Thian-2-yl)prop-2-ynoic acid (EVT-13288567).
  • Smolecule. (2024, August 15). Buy 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid.
  • ResearchGate. (n.d.). The Molecular Structure of Thiane from Electron Diffraction.
  • Kavaliauskas, P., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC.
  • Schultz, G., et al. (n.d.). The Molecular Structure of Thiane from Electron Diffraction. SciSpace.
  • ResearchGate. (2025, September 18). Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study.
  • Xu, J. (2020, June). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry.

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Methodological & Application

synthesis of 3-(Thian-3-yl)prop-2-ynoic acid from thiane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 3-(Thian-3-yl)prop-2-ynoic Acid from Thiane-3-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Strategic Rationale

Alk-2-ynoic acids (propynoic acids) are highly versatile building blocks in medicinal chemistry, serving as precursors for heterocycle synthesis, click chemistry handles, and rigidified pharmacophores [1]. The incorporation of a thiane (tetrahydrothiopyran) ring provides unique spatial geometry and lipophilicity, making 3-(thian-3-yl)prop-2-ynoic acid a high-value intermediate for modern drug discovery.

To synthesize this target from commercially available [2], two primary homologation strategies exist: the Seyferth-Gilbert homologation (via the [3]) and the [4]. While the Bestmann-Ohira protocol is milder, it yields a terminal alkyne that requires a separate, subsequent deprotonation step for carboxylation. In contrast, the Corey-Fuchs sequence is strategically superior for this specific application. It allows for the isolation of a stable 1,1-dibromoalkene intermediate, which can then be converted to the lithium acetylide and directly trapped with carbon dioxide in a highly efficient one-pot procedure.

Reaction Pathway & Mechanistic Workflow

The synthesis proceeds via a two-stage sequence:

  • Ramirez Olefination: Thiane-3-carbaldehyde is reacted with carbon tetrabromide and triphenylphosphine to yield 3-(2,2-dibromovinyl)thiane.

  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement & Carboxylation: Treatment of the dibromoalkene with n-butyllithium induces halogen-metal exchange, followed by an α -elimination and migration to form the terminal alkyne. Excess base deprotonates the alkyne to the lithium acetylide, which is subsequently trapped by electrophilic carbon dioxide.

ReactionWorkflow A Thiane-3-carbaldehyde (Aldehyde) B 3-(2,2-Dibromovinyl)thiane (Dibromoalkene) A->B CBr4, PPh3 CH2Cl2, 0 °C C Lithium 3-ethynylthian-1-ide (Lithium Acetylide) B->C n-BuLi (2.5 eq) THF, -78 °C to rt D 3-(Thian-3-yl)prop-2-ynoic acid (Alkynoic Acid) C->D 1. CO2 (Dry Ice) 2. H3O+ Quench

Reaction workflow for the Corey-Fuchs homologation and carboxylation sequence.

Mechanistic Insights & Experimental Causality (E-E-A-T)

To ensure a robust, self-validating system, the following mechanistic causalities dictate the protocol design:

  • Ylide Generation Sequencing: The reaction between PPh₃ and CBr₄ generates a reactive dibromomethylene phosphorane. The aldehyde must only be added after the ylide is fully formed to prevent side reactions between the aldehyde and unreacted CBr₄.

  • TPPO Precipitation: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to separate via chromatography. The protocol utilizes a solvent swap from dichloromethane to hexanes. TPPO is highly insoluble in non-polar solvents and precipitates out, allowing for rapid removal via filtration—a self-validating step that ensures high downstream column efficiency.

  • Stoichiometry of n-BuLi: Exactly 2.5 equivalents of n-BuLi are required. The first equivalent facilitates the bromine-lithium exchange. The intermediate undergoes elimination to form the terminal alkyne and lithium bromide. The second equivalent deprotonates the terminal alkyne to form the reactive lithium acetylide. The extra 0.5 equivalent acts as a buffer against trace moisture and ensures complete deprotonation, preventing unreacted terminal alkyne from contaminating the final product.

  • Dry Ice vs. CO₂ Gas: Trapping the acetylide with solid CO₂ (dry ice) rather than bubbling CO₂ gas is a critical choice. Dry ice provides a massive, instantaneous stoichiometric excess of the electrophile and acts as a profound temperature sink (-78 °C). This prevents the newly formed lithium carboxylate from reacting with unconsumed lithium acetylide, which would otherwise yield an unwanted symmetrical ketone byproduct.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2,2-Dibromovinyl)thiane

Materials & Reagents:

  • Thiane-3-carbaldehyde (1.0 equiv)

  • Carbon tetrabromide (CBr₄, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes (for precipitation)

Step-by-Step Methodology:

  • Ylide Formation: Dissolve CBr₄ in anhydrous DCM (0.2 M relative to aldehyde) in an oven-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Phosphine Addition: Add PPh₃ portion-wise over 10 minutes. Causality: Slow addition controls the exothermic formation of the dibromomethylene phosphorane. The solution will transition to a distinct yellow/orange color, validating active ylide generation. Stir for 15 minutes at 0 °C.

  • Aldehyde Addition: Dissolve thiane-3-carbaldehyde in a minimal volume of DCM and add it dropwise to the ylide solution. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The aldehyde (stains with KMnO₄) should be fully consumed, replaced by a less polar, UV-active spot corresponding to the dibromoalkene.

  • Workup & TPPO Removal: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Vigorously stir and add a large volume of hexanes (or diethyl ether/hexanes 1:5). Causality: This forces the massive bulk of TPPO to crash out as a white precipitate.

  • Purification: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hexanes. Concentrate the filtrate and purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to afford 3-(2,2-dibromovinyl)thiane as a clear/pale yellow oil.

Protocol B: One-Pot Synthesis of 3-(Thian-3-yl)prop-2-ynoic Acid

Materials & Reagents:

  • 3-(2,2-Dibromovinyl)thiane (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid Carbon Dioxide (Dry Ice, massive excess)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(2,2-dibromovinyl)thiane in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation & Rearrangement: Add n-BuLi dropwise via syringe down the inner wall of the flask to pre-cool the reagent. Validation: The solution will immediately darken (often deep brown or black), visually validating the halogen-metal exchange and acetylide formation.

  • Thermal Cycling: Stir at -78 °C for 45 minutes, then remove the cooling bath and allow the reaction to warm to room temperature for 1 hour. Causality: Warming provides the activation energy necessary to drive the Fritsch-Buttenberg-Wiechell rearrangement to completion, ensuring no 1-bromoalkyne intermediates remain.

  • Carboxylation: Re-cool the reaction mixture to -78 °C. In a separate, oversized flask, prepare a slurry of crushed dry ice in anhydrous THF. Rapidly cannulate the cold acetylide solution into the dry ice slurry. Causality: Inverse addition into a massive excess of CO₂ prevents the formation of symmetrical ketones.

  • Quenching: Allow the mixture to slowly warm to room temperature as the dry ice sublimes. Once at room temperature, carefully quench the reaction by adding 1M HCl until the aqueous phase reaches pH < 2. Validation: Complete protonation is required to drive the highly polar alkynoic acid into the organic phase.

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography (DCM:MeOH 95:5 with 1% Acetic Acid) to yield pure 3-(thian-3-yl)prop-2-ynoic acid.

Quantitative Data & Optimization

The following table summarizes the optimization of the carboxylation phase (Protocol B), demonstrating the critical nature of base equivalents and electrophile delivery.

ParameterCondition ACondition BCondition C (Optimized)
Base Equivalents 2.0 eq n-BuLi2.5 eq n-BuLi2.5 eq n-BuLi
Electrophile Source CO₂ gas (bubbled)CO₂ gas (bubbled)Dry Ice (solid excess)
Addition Method Direct (CO₂ into rxn)Direct (CO₂ into rxn)Inverse (rxn into CO₂ slurry)
Conversion Rate 65%85%>98%
Isolated Yield 42%68%89%
Primary Impurity Terminal alkyneSymmetrical ketoneNone (Trace moisture)

References

  • Evano, G. "Alk-2-ynoic Acids." Science of Synthesis, 20.2 Carboxylic Acids. URL:[Link]

  • National Center for Biotechnology Information. "Tetrahydrothiopyran-3-carboxaldehyde." PubChem Compound Summary for CID 11969521. URL:[Link]

  • "Corey-Fuchs reaction." ChemEurope Encyclopedia. URL:[Link]

  • Bestmann, H. J. et al. "In Situ Generation of the Ohira–Bestmann Reagent: Scalable Synthesis of Alkynes from Aldehydes." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Application Note: Orthogonal Functionalization Protocols for the Alkyne Moiety in 3-(Thian-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced derivatization of electron-deficient internal alkynes featuring saturated sulfur heterocycles.

Introduction & Mechanistic Rationale

3-(Thian-3-yl)prop-2-ynoic acid is a highly versatile building block in medicinal chemistry[1]. It features two critical domains: a thiane (tetrahydrothiopyran) ring, which serves as a metabolically stable, lipophilic bioisostere for cyclohexane or piperidine, and a prop-2-ynoic (propiolic) acid moiety.

Because the internal alkyne is directly conjugated to a carboxylic acid, it is highly electron-deficient. This polarization completely alters its reactivity profile compared to isolated or terminal alkynes. Traditional alkyne functionalizations (like standard CuAAC click chemistry) are ineffective here. Instead, the alkyne must be functionalized via pathways that exploit its electrophilicity or utilize specialized transition-metal catalysis designed for internal alkynes[2],[3].

This guide details two field-proven, orthogonal protocols for functionalizing the alkyne group:

  • Transition-Metal-Free Nucleophilic Conjugate Addition (Thiol-Yne Click): Exploits the electrophilic β -carbon to yield stereodefined β -substituted acrylic acids[2].

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Overcomes the limitations of CuAAC to convert the internal alkyne into a fully substituted 1,4,5-triazole scaffold[3].

Divergent Functionalization Workflows

G Alkyne 3-(Thian-3-yl)prop-2-ynoic acid (Internal Alkyne) ThiolYne Nucleophilic Conjugate Addition (Thiol-Yne Click) Alkyne->ThiolYne Soft Nucleophile (R-SH) Base Catalyst RuAAC Ru-Catalyzed Cycloaddition (RuAAC) Alkyne->RuAAC Organic Azide (R-N3) Cp*RuCl(cod) ProductA β-Substituted Acrylic Acid (Stereoselective Z-isomer) ThiolYne->ProductA ProductB 1,4,5-Trisubstituted 1,2,3-Triazole (Regioselective) RuAAC->ProductB

Divergent functionalization pathways for 3-(Thian-3-yl)prop-2-ynoic acid.

Protocol A: Metal-Free Thiol-Yne Conjugate Addition

Causality & Experimental Design

The propiolic acid moiety is highly susceptible to 1,4-conjugate addition by soft nucleophiles. When a thiol is introduced in the presence of a catalytic organic base (e.g., Triethylamine), the base deprotonates the thiol to form a highly nucleophilic thiolate anion. The thiolate attacks the β -carbon (adjacent to the thiane ring).

The reaction proceeds via an allenyl enolate intermediate. Protonation of this intermediate dictates the stereochemistry, overwhelmingly favoring the (Z)-isomer due to stereoelectronic constraints and the minimization of steric clash between the thiane ring and the incoming proton[2].

Step-by-Step Methodology

Reagents:

  • 3-(Thian-3-yl)prop-2-ynoic acid (1.0 equiv, 1.0 mmol)

  • Thiophenol or aliphatic thiol (1.1 equiv, 1.1 mmol)

  • Triethylamine (Et 3​ N) (0.1 equiv, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Thian-3-yl)prop-2-ynoic acid in 5.0 mL of anhydrous THF under a nitrogen atmosphere.

  • Base Activation: Add Et 3​ N (0.1 equiv) to the solution. Note: A catalytic amount is sufficient; excess base can lead to unwanted decarboxylation or oligomerization of the alkynoic acid.

  • Nucleophilic Addition: Add the thiol (1.1 equiv) dropwise via syringe over 5 minutes. The reaction may become slightly exothermic.

  • Monitoring: Stir the mixture at room temperature (20–25 °C). Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction is typically complete within 2–4 hours.

  • Self-Validating Workup:

    • Dilute the reaction with 15 mL of Ethyl Acetate (EtOAc).

    • Extract with saturated aqueous NaHCO 3​ (3 × 10 mL). Insight: The product is a carboxylic acid and will partition into the aqueous layer, leaving unreacted organic thiols and neutral byproducts in the organic layer.

    • Carefully acidify the combined aqueous layers to pH 2 using 1M HCl.

    • Extract the turbid aqueous layer with EtOAc (3 × 15 mL).

    • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the pure (Z)- β -(alkylthio)- β -(thian-3-yl)acrylic acid.

Protocol B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Causality & Experimental Design

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly limited to terminal alkynes, as the mechanism requires the formation of a copper-acetylide intermediate. Because 3-(Thian-3-yl)prop-2-ynoic acid is an internal alkyne, CuAAC will fail[3].

To construct a triazole, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required. Catalysts such as CpRuCl(cod) or CpRuCl(PPh 3​ ) 2​ undergo ligand dissociation to coordinate both the internal alkyne and the azide. The bulky pentamethylcyclopentadienyl (Cp*) ligand forces the cycloaddition to proceed with high regioselectivity, forming a ruthenacycle that reductively eliminates to yield fully substituted 1,4,5-triazoles[4],[3].

Step-by-Step Methodology

Reagents:

  • 3-(Thian-3-yl)prop-2-ynoic acid (1.0 equiv, 0.5 mmol)

  • Organic Azide (e.g., Benzyl azide) (1.2 equiv, 0.6 mmol)

  • Cp*RuCl(cod) (5 mol%, 0.025 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Procedure:

  • Degassing (Critical Step): Ruthenium catalysts are sensitive to oxygen. Sparge 1,4-Dioxane with argon for 15 minutes prior to use.

  • Reaction Assembly: In an argon-flushed Schlenk tube, add 3-(Thian-3-yl)prop-2-ynoic acid, the organic azide, and Cp*RuCl(cod).

  • Solvent Addition: Add 4.0 mL of degassed 1,4-Dioxane. Seal the tube tightly.

  • Thermal Activation: Heat the reaction mixture to 60 °C in an oil bath. Insight: While some RuAAC reactions proceed at room temperature, internal alkynes conjugated to electron-withdrawing groups often require mild heating to overcome the activation barrier of ruthenacycle formation[4].

  • Monitoring: Stir for 12–16 hours. Monitor by LC-MS. The mass of the product will be exactly the sum of the alkyne and the azide (no leaving groups).

  • Purification:

    • Cool to room temperature and concentrate the mixture under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes/EtOAc to EtOAc/MeOH containing 1% AcOH) to isolate the 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid.

Quantitative Data & Protocol Comparison

The following table summarizes the expected experimental parameters and outcomes for both functionalization strategies based on established literature precedents for alkynoic acids.

ParameterProtocol A: Thiol-Yne AdditionProtocol B: RuAAC Cycloaddition
Reaction Type 1,4-Conjugate Nucleophilic Addition[3+2] Dipolar Cycloaddition
Catalyst Triethylamine (10 mol%)Cp*RuCl(cod) (5 mol%)
Temperature 20–25 °C (Room Temperature)60 °C
Time 2–4 hours12–16 hours
Expected Yield 75% – 90%60% – 80%
Stereo/Regioselectivity >95% Z-isomer (Anti-addition)Highly regioselective (1,4,5-trisubstituted)
Primary Application Installing lipophilic thioether side-chainsBioisosteric replacement, rigid scaffold generation

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS Source: ACS Publications URL:[Link]

  • Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Haloisoxazoles and 5-Halotriazoles Source: SciSpace / PMC URL:[Link]

Sources

Application Note: 3-(Thian-3-yl)prop-2-ynoic Acid as a Bifunctional Building Block in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery, balancing warhead reactivity with target selectivity is paramount. 3-(Thian-3-yl)prop-2-ynoic acid is a highly specialized, bifunctional building block that addresses this challenge. It combines a propiolic acid moiety—a precursor to tunable propiolamide covalent warheads—with a thiane (tetrahydrothiopyran) ring, an underutilized bioisostere for piperidine and cyclohexane. This guide details the mechanistic rationale, physicochemical tuning strategies, and validated synthetic protocols for deploying this building block in advanced drug design.

Mechanistic Rationale & Structural Significance

The Propiolamide Warhead: Tunable Electrophilicity

Unsubstituted acrylamides are the most common covalent warheads but often suffer from promiscuous reactivity, leading to off-target toxicity. Propiolamides (alkynamides) have recently emerged as superior alternatives, offering a unique linear geometry and tunable Michael acceptor reactivity. They have been successfully deployed in highly selective, in vivo efficacious inhibitors for challenging targets like the lysine methyltransferase SETD8[1] and RhoA GTPases[2].

By utilizing 3-(Thian-3-yl)prop-2-ynoic acid, chemists can generate substituted propiolamides. The steric bulk and inductive effects of the thiane ring at the β -carbon significantly dampen the intrinsic electrophilicity of the alkyne. This ensures that covalent bond formation is entirely dependent on the specific microenvironment of the target enzyme (kinetic selectivity), making it an ideal starting point for fragment-based drug discovery[3].

The Thiane Scaffold: Bioisosterism and Late-Stage Functionalization

The thiane ring is a versatile bioisostere that mimics the spatial arrangement of cyclohexane while introducing a sulfur heteroatom[4]. Unlike carbon or nitrogen, the thioether sulfur acts as a "soft spot" that can be strategically oxidized at a late stage in the synthesis. This allows medicinal chemists to rapidly generate a localized structure-activity relationship (SAR) library from a single precursor, fine-tuning the molecule's lipophilicity (LogP), topological polar surface area (tPSA), and hydrogen-bonding capabilities without altering the core carbon framework.

Quantitative Data: Physicochemical Tuning

The oxidation state of the thiane sulfur directly impacts the physicochemical profile of the resulting drug candidate. The table below summarizes the theoretical shifts in key properties when the thioether is oxidized to a sulfoxide or sulfone.

PropertyThioether (Precursor)Sulfoxide (Intermediate)Sulfone (Final Product)
Oxidation State S(II)S(IV)S(VI)
Relative LogP Shift Baseline (0)-1.2 to -1.5-1.8 to -2.0
Sulfur tPSA Contribution (Ų) 25.336.342.5
H-Bond Acceptors Added 01 (Chiral)2 (Achiral)
Warhead Reactivity BaselineMarginally IncreasedSignificantly Increased

Note: The strong electron-withdrawing inductive effect of the sulfone slightly increases the electrophilicity of the conjugated propiolamide β -carbon, demonstrating how distal modifications can tune warhead reactivity.

Mechanistic & Workflow Visualizations

Pathway Target Target Protein Nucleophilic Cys Complex Non-Covalent Encounter Complex Target->Complex Warhead Propiolamide Substituted Alkyne Warhead->Complex Adduct Covalent Adduct Irreversible Inhibition Complex->Adduct Michael Addition (β-carbon attack)

Mechanism of targeted covalent inhibition via cysteine Michael addition.

Workflow Thioether Thiane (Thioether) LogP: High Sulfoxide Thiane Sulfoxide LogP: Moderate Thioether->Sulfoxide 1.0 eq mCPBA -78°C, CH2Cl2 Sulfone Thiane Sulfone LogP: Low Thioether->Sulfone 2.5 eq Oxone RT, MeOH/H2O Sulfoxide->Sulfone 1.5 eq Oxone RT, MeOH/H2O

Late-stage oxidation workflow for tuning thiane physicochemical properties.

Experimental Methodologies

Protocol A: Synthesis of Thian-3-yl Propiolamides (Warhead Installation)

Causality & Expert Insight: Propiolic acids are notoriously poor substrates for standard carbodiimide coupling (e.g., EDC/NHS) because the electron-withdrawing alkyne destabilizes the O-acylisourea intermediate, promoting side reactions. HATU is mandated here as it forms a highly reactive HOAt ester that rapidly undergoes aminolysis, outcompeting unwanted Michael addition of the amine to the alkyne.

Step-by-Step Procedure:

  • Activation: Dissolve 3-(Thian-3-yl)prop-2-ynoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0 °C. Stir for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 equiv) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Workup: Monitor completion via LC-MS. Quench the reaction with water and extract with EtOAc. Critical Step: Wash the organic layer vigorously with saturated aqueous LiCl (3 × 50 mL) followed by brine. Rationale: This specifically removes residual DMF and HATU-derived tetramethylurea byproducts, which frequently cause false positives in downstream biological assays.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Oxidation to Thiane-Sulfone

Causality & Expert Insight: While mCPBA is a common oxidant, it can inadvertently form N-oxides if the drug candidate contains basic amine moieties (a common feature in kinase inhibitors). Oxone (potassium peroxymonosulfate) is selected for this protocol due to its strict chemoselectivity for sulfur over nitrogen. A biphasic MeOH/H₂O system is used to ensure the solubility of both the inorganic oxidant and the organic substrate.

Step-by-Step Procedure:

  • Preparation: Dissolve the thian-3-yl propiolamide derivative (1.0 equiv) in a 1:1 mixture of Methanol and THF (0.1 M).

  • Oxidation: Dissolve Oxone (2.5 equiv for sulfone; 0.9 equiv for sulfoxide) in distilled water (equal volume to the organic solvent) and add dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4–6 hours.

  • Self-Validating Monitoring & Quench: Monitor progress via normal-phase TLC. Validation: The sulfoxide will appear as a highly polar spot (low Rf), while the sulfone elutes between the thioether and sulfoxide. Once complete, test the mixture with starch-iodide paper. Quench residual peroxides by adding saturated aqueous Na₂S₂O₃ until the starch-iodide test is negative. Rationale: Failing to quench peroxides before concentration poses a severe explosive hazard.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate to yield the pure sulfone derivative.

References

  • Title: Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 | Source: Journal of Medicinal Chemistry, ACS Publications | URL: [Link][1]

  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | Source: Molecules, MDPI | URL: [Link][3]

  • Title: Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator | Source: Arabian Journal of Chemistry, Elsevier | URL: [Link][4]

  • Title: Covalent Fragment Inhibits RhoA Activation by Guanine Exchange Factors | Source: ACS Chemical Neuroscience | URL: [Link][2]

Sources

assay development for testing the biological activity of 3-(Thian-3-yl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the development of robust and reliable assays for characterizing the biological activity of the novel compound, 3-(Thian-3-yl)prop-2-ynoic acid.

Introduction: From Structure to Function

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by rigorous biological characterization. 3-(Thian-3-yl)prop-2-ynoic acid is a unique small molecule featuring a sulfur-containing thiane heterocycle linked to a prop-2-ynoic acid moiety. This structure is noteworthy; the propanoic acid group classifies it as a monocarboxylate, a class of molecules crucial for cellular metabolism. This structural feature immediately suggests a potential interaction with the monocarboxylate transporter (MCT) family of proteins (SLC16), which are responsible for transporting molecules like lactate and pyruvate across cell membranes.[1][2]

MCTs, particularly MCT1 (SLC16A1) and MCT4 (SLC16A3), are critical for pH regulation and metabolic homeostasis in cells.[3] In many cancer types, which exhibit a high rate of glycolysis even in the presence of oxygen (the "Warburg effect"), MCTs are upregulated to export the resulting lactic acid, thereby preventing cytotoxic intracellular acidification and fueling metabolic symbiosis within the tumor microenvironment.[4][5] Consequently, MCTs, especially MCT1, have emerged as highly promising therapeutic targets in oncology.[6]

This application note provides a comprehensive, step-by-step framework for developing a suite of assays to test the hypothesis that 3-(Thian-3-yl)prop-2-ynoic acid acts as an inhibitor of the monocarboxylate transporter 1 (MCT1). We will proceed from high-throughput primary screening to detailed secondary and functional assays designed to validate its activity, determine its potency and selectivity, and elucidate its mechanism of action.

The Assay Development Cascade: A Strategic Workflow

A successful assay development campaign follows a logical progression from broad screening to specific characterization. This ensures that resources are focused on the most promising candidates and that the resulting data is robust and reliable. The workflow is designed to first identify activity, then confirm and quantify it, and finally, understand its functional consequences.

Assay_Development_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Selectivity & MoA cluster_3 Phase 4: Functional Characterization Primary_Screen Primary HTS Assay (Intracellular pH Change) Hit_ID Hit Identification (Z' > 0.5, >3σ activity) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (Radiolabeled Lactate Uptake) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (MCT1 vs. MCT4) Orthogonal_Assay->Selectivity Target_Engagement Target Engagement (Cellular Thermal Shift Assay) Selectivity->Target_Engagement Metabolomics Metabolic Analysis (Lactate Accumulation) Target_Engagement->Metabolomics Viability Cell Viability Assay (MCT1-Dependent Cells) Metabolomics->Viability Phenotypic Phenotypic Assays (Migration, Invasion) Viability->Phenotypic

Figure 1: A strategic workflow for the biological characterization of 3-(Thian-3-yl)prop-2-ynoic acid.

Part 1: Primary Assay for High-Throughput Screening (HTS)

Rationale: The primary goal is to rapidly screen for inhibitory activity against MCT1 in a high-throughput format. Since MCTs are proton-linked transporters, their inhibition leads to changes in intracellular pH (pHi).[2] We will leverage this by using a pHi-sensitive fluorescent dye. This cell-based assay is more physiologically relevant than a simple binding assay and is amenable to miniaturization for HTS.[7]

Protocol 1.1: HTS-Compatible Intracellular pH Assay

This protocol is designed to identify compounds that inhibit MCT1-mediated lactate transport by measuring the resulting change in intracellular pH.

Materials:

Reagent/Equipment Details
Cell Line HEK293 cells engineered to overexpress human MCT1 (SLC16A1).
Control Cell Line Parental HEK293 cells (MCT1-negative).
Culture Medium DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
Assay Plates 384-well, black, clear-bottom microplates.
pH-Sensitive Dye SNARF-1 AM (Seminaphthorhodafluor-1-acetoxymethyl ester).
Assay Buffer Bicarbonate-free HEPES-buffered saline (HBS), pH 7.4.
Lactate Solution 100 mM L-Lactic Acid stock in HBS, pH adjusted to 7.4.
Positive Control AZD3965 (a known potent MCT1 inhibitor).[8]
Plate Reader Fluorescence plate reader with dual emission wavelength capability (e.g., 580 nm and 640 nm).

| Liquid Handling | Automated liquid handlers for dispensing cells and reagents. |

Step-by-Step Methodology:

  • Cell Plating:

    • Seed MCT1-expressing HEK293 cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Pinning:

    • Using an automated pin tool, transfer ~50 nL of 3-(Thian-3-yl)prop-2-ynoic acid from a compound source plate to the assay plate, achieving a final concentration of 10 µM.

    • Include wells for vehicle control (DMSO) and positive control (1 µM AZD3965).

  • Dye Loading:

    • Prepare a 5 µM SNARF-1 AM loading solution in HBS.

    • Remove culture medium from the assay plate and wash once with 50 µL of HBS.

    • Add 20 µL of the SNARF-1 AM solution to each well.

    • Incubate for 30 minutes at 37°C, 5% CO₂.

  • Assay Initiation and Reading:

    • Wash the cells twice with 50 µL of HBS to remove extracellular dye.

    • Add 20 µL of HBS containing the test compounds (or controls) back to the wells.

    • Place the plate in the reader and take a baseline fluorescence reading (Excitation: 514 nm; Emission: 580 nm and 640 nm).

    • Initiate the transport by adding 20 µL of a 20 mM L-Lactic Acid solution (final concentration 10 mM).

    • Immediately begin kinetic fluorescence readings every 30 seconds for 10 minutes.

Data Analysis and Hit Criteria:

  • Calculate Ratio: The ratio of fluorescence intensities (F580/F640) is calculated for each time point. This ratio is proportional to the intracellular pH.

  • Determine Rate of Acidification: Calculate the initial rate of change in the fluorescence ratio upon lactate addition. Inhibition of MCT1 will result in a slower rate of intracellular acidification.

  • Statistical Validation: For each plate, calculate the Z'-factor using the positive (AZD3965) and negative (DMSO) controls. A Z'-factor > 0.5 indicates a robust and screenable assay.[9]

  • Hit Selection: A "hit" is defined as a compound that inhibits the rate of acidification by more than three standard deviations (3σ) from the mean of the negative controls.

Part 2: Secondary Assays for Potency and Direct Inhibition

Rationale: Hits from the primary screen must be validated. A dose-response analysis is performed to determine the compound's potency (IC₅₀). Furthermore, an orthogonal assay that directly measures lactate transport, rather than a downstream effect like pH change, is crucial to confirm the mechanism of action and rule out artifacts from the primary screen. A radiolabeled lactate uptake assay is the gold standard for this purpose.[10]

Protocol 2.1: Dose-Response and IC₅₀ Determination

Methodology:

  • Perform the intracellular pH assay as described in Protocol 1.1.

  • Test 3-(Thian-3-yl)prop-2-ynoic acid over a range of concentrations (e.g., 10-point, 3-fold serial dilution from 30 µM to 1.5 nM).

  • Calculate the percent inhibition of the acidification rate at each concentration relative to DMSO and positive controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: [¹⁴C]L-Lactate Uptake Assay

Materials:

Reagent/Equipment Details
Cell Line MCT1-expressing HEK293 cells.
Assay Plates 96-well cell culture plates.
Radiolabel [¹⁴C]L-Lactic Acid.
Assay Buffer Krebs-Ringer-HEPES (KRH) buffer, pH 6.0.
Stop Solution Ice-cold KRH buffer, pH 7.4, containing 10 mM unlabeled lactate.
Lysis Buffer 0.1 M NaOH with 1% SDS.

| Scintillation Counter | Liquid scintillation counter and compatible scintillation fluid. |

Step-by-Step Methodology:

  • Cell Plating: Seed MCT1-expressing cells in a 96-well plate and grow to ~95% confluency.

  • Pre-incubation: Wash cells with KRH buffer (pH 7.4). Pre-incubate for 15 minutes with varying concentrations of 3-(Thian-3-yl)prop-2-ynoic acid or controls in KRH buffer.

  • Initiate Uptake: Remove the pre-incubation solution. Add 50 µL of KRH buffer (pH 6.0) containing a fixed concentration of [¹⁴C]L-Lactate (e.g., 50 µM) and the test compound. The lower pH provides an inward proton gradient to drive uptake.

  • Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 2 minutes) at room temperature.

  • Terminate Transport: Rapidly aspirate the uptake solution and wash the cells three times with 200 µL of ice-cold Stop Solution.

  • Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the intracellular radioactivity using a scintillation counter.

  • Normalization: In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the radioactivity counts.

Data Presentation: The potency of the compound can be summarized in a table.

CompoundPrimary Assay (pHi) IC₅₀ (µM)Lactate Uptake IC₅₀ (µM)
3-(Thian-3-yl)prop-2-ynoic acidHypothetical Value: 1.2Hypothetical Value: 1.5
AZD3965 (Control)0.0150.018

Part 3: Mechanism of Action and Selectivity

Rationale: A promising inhibitor should ideally be selective for its intended target over related proteins to minimize off-target effects. Here, we assess the selectivity of our compound for MCT1 over the closely related isoform, MCT4. We also confirm direct target engagement in a cellular context and investigate the downstream metabolic consequences of MCT1 inhibition.

MCT1_Inhibition_Pathway cluster_Cell Glycolytic Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Efflux Lactate_in Lactate (intracellular) (High) Pyruvate->Lactate_in Efflux H_in H+ (intracellular) (High) Pyruvate->H_in Acidosis Intracellular Acidosis (Cytotoxicity) Lactate_in->Acidosis MCT1 MCT1 Transporter Lactate_in->MCT1 Efflux H_in->Acidosis H_in->MCT1 Lactate_out Lactate (extracellular) MCT1->Lactate_out Proton-coupled Export H_out H+ (extracellular) MCT1->H_out Test_Compound 3-(Thian-3-yl)prop-2-ynoic acid Test_Compound->MCT1 Inhibits

Figure 2: Mechanism of MCT1 inhibition in a cancer cell. The compound blocks lactate and proton efflux, leading to cytotoxic intracellular acidosis.

Protocol 3.1: MCT Isoform Selectivity

Methodology: Repeat the [¹⁴C]L-Lactate Uptake Assay (Protocol 2.2) using a cell line engineered to express human MCT4 (SLC16A3). Compare the IC₅₀ values obtained for MCT1 and MCT4 to determine the selectivity ratio. Highly glycolytic cells often express MCT4, which has a lower affinity for lactate and is primarily involved in its export.[10]

Data Presentation:

Compound MCT1 IC₅₀ (µM) MCT4 IC₅₀ (µM) Selectivity Ratio (MCT4/MCT1)
3-(Thian-3-yl)prop-2-ynoic acid 1.5 > 30 > 20-fold

| AZD3965 (Control) | 0.018 | > 10 | > 500-fold |

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA provides direct evidence of target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[6]

Methodology:

  • Treat intact MCT1-expressing cells with either vehicle (DMSO) or a saturating concentration of 3-(Thian-3-yl)prop-2-ynoic acid.

  • Heat aliquots of the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

  • Lyse the cells by freeze-thawing.

  • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble MCT1 remaining in the supernatant at each temperature using Western blotting.

  • A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control, indicating stabilization of MCT1.

Protocol 3.3: Extracellular Lactate Accumulation Assay

Rationale: Direct inhibition of MCT1 should block lactate efflux, leading to its accumulation inside the cell and a corresponding decrease in the amount released into the medium.[5]

Methodology:

  • Culture MCT1-dependent cancer cells (e.g., Raji Burkitt's lymphoma cells) in 96-well plates.

  • Treat the cells with a dose range of 3-(Thian-3-yl)prop-2-ynoic acid for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of lactate in the supernatant using a commercially available colorimetric or fluorescent lactate assay kit.

  • A dose-dependent decrease in extracellular lactate confirms the inhibition of lactate export.

Part 4: Downstream Functional Assays

Rationale: The final step is to determine if target inhibition translates into a desired cellular phenotype, such as inhibition of cancer cell growth. Assays should be performed in cell lines whose survival is known to be dependent on MCT1 activity.[11]

Protocol 4.1: Cell Proliferation and Viability Assay

Methodology:

  • Cell Selection: Choose a cancer cell line that expresses high levels of MCT1 but low or no MCT4, making it sensitive to MCT1 inhibition (e.g., Raji, SU-DHL-10).[7]

  • Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with a dose range of 3-(Thian-3-yl)prop-2-ynoic acid for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and viability.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration. A potent GI₅₀ in an MCT1-dependent cell line provides strong evidence of on-target functional activity.

Conclusion

This application note outlines a comprehensive, multi-step strategy for the robust characterization of 3-(Thian-3-yl)prop-2-ynoic acid as a potential inhibitor of the monocarboxylate transporter MCT1. By progressing from a high-throughput primary screen to detailed mechanistic and functional studies, this workflow enables a thorough evaluation of the compound's biological activity. The causality-driven approach, which links a structural hypothesis to a series of self-validating protocols, ensures high confidence in the resulting data. This framework is not only applicable to the specific compound but also serves as a template for the broader discovery and development of novel transporter inhibitors.

References

  • Albesa-Jové, D., et al. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Scientific Reports. Available at: [Link]

  • Rodriguez-zamora, P., et al. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. PMC. Available at: [Link]

  • Noor, S., et al. (2022). Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease. PMC. Available at: [Link]

  • Halestrap, A.P., & Wilson, M.C. (2012). The monocarboxylate transporter family-Role and regulation. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Monocarboxylate transporter. Wikipedia. Available at: [Link]

  • Sun, S., et al. (2015). Transporters of monocarboxylates: characterizaiton and functional roles. Available at: [Link]

  • Li, J., et al. (2021). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. PMC. Available at: [Link]

  • Leveridge, M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

  • National Institutes of Health. (2024). Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed). NIH Grants and Funding. Available at: [Link]

  • GEN Edge. (2020). Disrupting Drug Discovery From Assay Development to Lead Compound. Genetic Engineering & Biotechnology News. Available at: [Link]

  • Wiggenhorn, M., et al. (2019). A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. ResearchGate. Available at: [Link]

  • Corbet, C., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI. Available at: [Link]

  • Bola, B.S., et al. (2016). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. PMC. Available at: [Link]

  • Li, C., et al. (2024). Exploring SLC16A1 as an Oncogenic Regulator and Therapeutic Target in Cholangiocarcinoma. PMC. Available at: [Link]

  • Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. PMC. Available at: [Link]

  • Doherty, J.R., et al. (2017). Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma. Haematologica. Available at: [Link]

  • Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. AACR Journals. Available at: [Link]

Sources

Topic: The Strategic Use of 3-(Thian-3-yl)prop-2-ynoic Acid in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Reagent for Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the most prominent and widely adopted methods for bioconjugation, drug discovery, and materials science.

This guide introduces 3-(Thian-3-yl)prop-2-ynoic acid , a novel terminal alkyne that offers unique advantages for researchers. The presence of a thiane ring, a saturated heterocyclic moiety containing a sulfur atom, introduces a non-aromatic, flexible, and polar scaffold. The carboxylic acid functionality provides a convenient handle for secondary modifications or can be used to enhance aqueous solubility. This document serves as a comprehensive guide to the application of this reagent in both CuAAC and SPAAC workflows, providing detailed protocols and expert insights to facilitate its adoption in the laboratory.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and alcohols. Moderate solubility in water.
Storage Store at -20°C, protected from light and moisture.

Safety Precautions: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for its high efficiency, selectivity, and biocompatibility under aqueous conditions. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole.

Mechanism Overview

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from 3-(Thian-3-yl)prop-2-ynoic acid. This intermediate then reacts with the azide partner, leading to a six-membered copper-containing intermediate that ultimately rearranges to form the stable triazole product and regenerate the copper(I) catalyst.

Experimental Protocol: CuAAC Ligation

This protocol describes a general procedure for the CuAAC reaction between 3-(Thian-3-yl)prop-2-ynoic acid and a model azide, Benzyl Azide.

Materials:

  • 3-(Thian-3-yl)prop-2-ynoic acid

  • Benzyl Azide

  • Sodium Ascorbate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of water and tert-butanol)

  • Deionized water

  • tert-Butanol

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of 3-(Thian-3-yl)prop-2-ynoic acid in DMSO.

    • Prepare a 10 mM stock solution of Benzyl Azide in DMSO.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in the specified order:

      • 50 µL of tert-Butanol

      • 50 µL of deionized water

      • 10 µL of the 10 mM 3-(Thian-3-yl)prop-2-ynoic acid stock solution (Final concentration: 1 mM)

      • 12 µL of the 10 mM Benzyl Azide stock solution (Final concentration: 1.2 mM, 1.2 equivalents)

      • 10 µL of the 100 mM Sodium Ascorbate stock solution (Final concentration: 10 mM)

  • Initiation of the Reaction:

    • In a separate tube, pre-mix the copper catalyst by adding 2 µL of the 50 mM CuSO₄·5H₂O stock solution to 8 µL of the 50 mM THPTA stock solution. This results in a 1:4 ratio of copper to ligand.

    • Add 2 µL of the pre-mixed copper/THPTA solution to the reaction mixture.

  • Incubation:

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Analysis:

    • Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper.

    • The product can be purified by reverse-phase HPLC.

Workflow Diagram

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis & Purification stock_alkyne 10 mM Alkyne Stock mix_reagents Combine Solvents, Alkyne, and Azide stock_alkyne->mix_reagents stock_azide 10 mM Azide Stock stock_azide->mix_reagents stock_ascorbate 100 mM Sodium Ascorbate add_ascorbate Add Sodium Ascorbate stock_ascorbate->add_ascorbate stock_cu 50 mM CuSO4 premix_catalyst Pre-mix CuSO4 and THPTA stock_cu->premix_catalyst stock_ligand 50 mM THPTA stock_ligand->premix_catalyst mix_reagents->add_ascorbate add_catalyst Add Catalyst to Initiate add_ascorbate->add_catalyst premix_catalyst->add_catalyst incubation Incubate at RT (1-4 hours) add_catalyst->incubation monitoring Monitor by LC-MS/TLC incubation->monitoring purification Purify by HPLC monitoring->purification

Caption: Workflow for the CuAAC reaction.

Part 2: Adaptation for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While 3-(Thian-3-yl)prop-2-ynoic acid is a terminal alkyne and not suitable for direct use in SPAAC, its carboxylic acid functionality provides a perfect handle for conjugation to a strained cyclooctyne, thereby enabling its use in SPAAC applications. This two-step process involves an initial amide bond formation followed by the SPAAC reaction.

Protocol: Amide Coupling to a Strained Alkyne

This protocol describes the coupling of 3-(Thian-3-yl)prop-2-ynoic acid to an amine-functionalized cyclooctyne, such as Dibenzocyclooctyne-amine (DBCO-amine).

Materials:

  • 3-(Thian-3-yl)prop-2-ynoic acid

  • DBCO-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of 3-(Thian-3-yl)prop-2-ynoic acid, 1.1 equivalents of EDC, and 1.1 equivalents of NHS in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to form the NHS-ester intermediate.

  • Amide Bond Formation:

    • In a separate flask, dissolve 1 equivalent of DBCO-amine in anhydrous DMF.

    • Add 2 equivalents of DIPEA to the DBCO-amine solution.

    • Slowly add the activated NHS-ester solution to the DBCO-amine solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor by LC-MS.

  • Purification:

    • Upon completion, the solvent can be removed under reduced pressure, and the resulting product, 3-(Thian-3-yl)prop-2-ynamido-DBCO , can be purified by column chromatography or reverse-phase HPLC.

Subsequent SPAAC Reaction

The purified 3-(Thian-3-yl)prop-2-ynamido-DBCO conjugate is now ready for SPAAC reactions. This can be performed by simply mixing the conjugate with the desired azide-containing molecule in a suitable solvent (e.g., DMSO, PBS) at room temperature. The reaction is typically complete within 1-2 hours and does not require a catalyst.

Workflow Diagram

SPAAC_Workflow cluster_coupling Step 1: Amide Coupling cluster_spaac Step 2: SPAAC Reaction activate_acid Activate Carboxylic Acid (EDC/NHS) add_dbco Couple to DBCO-amine activate_acid->add_dbco purify_conjugate Purify Conjugate add_dbco->purify_conjugate mix_spaac Mix Conjugate with Azide purify_conjugate->mix_spaac incubate_spaac Incubate at RT mix_spaac->incubate_spaac final_product Final Product incubate_spaac->final_product

Caption: Two-step workflow for SPAAC applications.

Potential Applications and Advantages

  • Drug Discovery: The thiane moiety can be explored as a bioisostere for other cyclic systems, potentially improving pharmacokinetic properties.

  • Bioconjugation: The carboxylic acid provides a handle for creating bifunctional linkers, allowing for the conjugation of multiple modalities.

  • Materials Science: The unique polarity and flexibility of the thiane ring could be used to tune the properties of polymers and other materials.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low CuAAC Yield Inefficient copper catalystUse a copper-coordinating ligand like THPTA. Ensure the sodium ascorbate solution is fresh.
Poor solubility of reagentsTry different co-solvents such as DMSO or DMF.
Side Reactions in Amide Coupling Moisture in the reactionUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete SPAAC Reaction Steric hindranceIncrease the reaction time or temperature slightly (e.g., to 37°C).

Conclusion

3-(Thian-3-yl)prop-2-ynoic acid is a promising new reagent for click chemistry. Its unique combination of a terminal alkyne, a thiane ring, and a carboxylic acid functionality opens up new avenues for the synthesis of complex molecules and bioconjugates. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile compound in their own work.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling molecules. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Thian-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Thian-3-yl)prop-2-ynoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and overcome common synthetic challenges.

Introduction

3-(Thian-3-yl)prop-2-ynoic acid is a valuable building block in medicinal chemistry and organic synthesis, incorporating a sulfur-containing heterocycle (thiane) and a reactive alkyne functionality.[1] Achieving high yields in its synthesis can be challenging due to potential side reactions and purification difficulties. This guide addresses the most common issues encountered during its preparation via two primary synthetic routes: the Sonogashira coupling and the carboxylation of a terminal alkyne.

Common Synthetic Pathways

A brief overview of the two most prevalent synthetic routes provides context for the troubleshooting that follows.

  • Route A: Sonogashira Coupling: This method involves the palladium- and copper-catalyzed cross-coupling of a 3-halothiane (e.g., 3-bromothiane or 3-iodothiane) with a protected propiolic acid or a terminal alkyne like propiolic acid itself.[2][3]

  • Route B: Carboxylation of 3-Ethynylthiane: This route begins with the synthesis of 3-ethynylthiane, which is then deprotonated with a strong base (e.g., n-butyllithium) to form an acetylide. This intermediate is subsequently quenched with carbon dioxide (CO₂) to yield the desired carboxylic acid.[4]

Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems you may encounter during your experiments.

Question 1: Why is my overall yield of 3-(Thian-3-yl)prop-2-ynoic acid consistently low?

Answer: Low yields can stem from several factors, often specific to your chosen synthetic route. Let's break down the possibilities:

For Sonogashira Coupling (Route A):

  • Catalyst Inactivation: The sulfur atom in the thiane ring can act as a poison to the palladium catalyst, reducing its activity. Using ligands that are more electron-rich and sterically bulky can help protect the palladium center and improve catalytic turnover.[5] Consider switching from standard PPh₃ to ligands like P(t-Bu)₃.

  • Homocoupling (Glaser Coupling): A significant side reaction in Sonogashira couplings is the dimerization of the terminal alkyne, especially in the presence of oxygen.[6] Ensure your reaction is performed under strictly anaerobic (inert gas, e.g., argon or nitrogen) conditions. Running the reaction under a dilute hydrogen atmosphere (e.g., N₂/H₂) has also been shown to suppress this side reaction.[6]

  • Poor Reactivity of Halide: The reactivity of the 3-halothiane is critical. The order of reactivity is I > Br > Cl.[2] If you are using 3-chlorothiane, you may see very low conversion. Switching to 3-iodothiane will significantly increase the rate of oxidative addition, which is often the rate-determining step.[5][7]

For Carboxylation (Route B):

  • Incomplete Deprotonation: The deprotonation of 3-ethynylthiane requires a sufficiently strong base. If you are observing unreacted starting material, your base may not be strong enough, or you may have moisture in your reaction, which will quench the base. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inefficient CO₂ Quench: The carboxylation step can be inefficient. Bubbling CO₂ gas through the solution is common but can be suboptimal. A more effective method is to pour the acetylide solution onto a bed of freshly crushed dry ice (solid CO₂). This provides a large surface area and a high concentration of CO₂ for the reaction.

  • Proton Exchange During Workup: The product is a carboxylic acid. During aqueous workup, if the pH is not kept sufficiently acidic (pH < 2), the product can partition into the aqueous layer as its carboxylate salt, leading to low isolated yields in the organic phase.

Question 2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. How can I prevent this?

Answer: This is a classic case of homocoupling, also known as Glaser or Hay coupling, and it is the most common side reaction in Sonogashira couplings.[6] It is promoted by the copper(I) cocatalyst and the presence of oxygen.

Here are strategies to minimize it:

  • Strictly Anaerobic Conditions: De-gas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]

  • Copper-Free Sonogashira: While the copper cocatalyst increases the reaction rate, it is also the primary culprit for homocoupling.[2] You can run the reaction without CuI. This often requires slightly higher temperatures or more active palladium catalysts/ligand systems but can completely eliminate the homocoupling side product.

  • Use of a Reductant: As mentioned, performing the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling by keeping the copper and palladium species in their active, lower oxidation states.[6]

Question 3: My product is streaking badly on silica gel TLC and is difficult to purify by column chromatography. What are my options?

Answer: The high polarity of the carboxylic acid functional group is the primary reason for these purification challenges. The acidic proton interacts strongly with the silica gel, leading to tailing and poor separation.[8]

Here are several effective purification strategies:

  • Acidified Silica Gel Chromatography: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes).[8] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a much cleaner separation.

  • Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[8] Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate (NaHCO₃). Your product will move into the aqueous layer as the sodium salt. The layers are then separated, and the aqueous layer is re-acidified with a strong acid (e.g., 1M HCl) to a pH of ~2, causing your purified product to precipitate or allowing it to be extracted back into an organic solvent.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) flash chromatography can be an excellent alternative to normal-phase silica gel.[9] A typical mobile phase would be a gradient of water (often with 0.1% trifluoroacetic acid, TFA) and acetonitrile.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this synthesis?

A1: The "better" route depends on the availability of starting materials and your laboratory's capabilities.

  • The Sonogashira route is often more direct if a 3-halothiane is readily available. It is a very robust and well-understood reaction. However, it can be susceptible to catalyst poisoning and homocoupling.

  • The carboxylation route avoids the use of expensive palladium catalysts but requires handling of organolithium reagents, which are pyrophoric and moisture-sensitive. This route can be very high-yielding if performed under strictly anhydrous conditions.

Q2: What are the best analytical techniques to confirm the structure and purity of my final product?

A2: A combination of techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should expect to see characteristic signals for the thiane ring protons, and in the ¹³C NMR, the two alkyne carbons and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) is preferred for obtaining an exact mass and confirming the elemental composition.[10]

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C≡C stretch (~2100-2260 cm⁻¹).

Q3: Are there any specific safety precautions I should take?

A3: Yes, standard laboratory safety practices should be followed, with special attention to the following:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere using syringe techniques.

  • Amines: Bases like triethylamine, often used in Sonogashira couplings, are corrosive and have strong odors. Always handle them in a fume hood.

Experimental Protocols & Data

Protocol 1: Sonogashira Coupling of 3-Iodothiane with Propiolic Acid

This protocol is designed to minimize homocoupling by using a robust ligand and carefully controlled conditions.

Step-by-Step Methodology:

  • To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and a suitable ligand like triphenylphosphine (0.08 eq).

  • Add anhydrous, degassed solvent (e.g., THF/triethylamine, 3:1 v/v).

  • Add 3-iodothiane (1.0 eq).

  • Slowly add a solution of propiolic acid (1.2 eq) in the same solvent via syringe pump over 1 hour.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction as described in the troubleshooting guide to purify the product.

Data Summary: Impact of Halide and Ligand Choice
EntryHalide (R-X)LigandTemperature (°C)Time (h)Yield (%)Notes
13-ChlorothianePPh₃8024<10Low reactivity of chloride.
23-BromothianePPh₃502445Moderate yield, some homocoupling observed.
33-IodothianePPh₃251275Good yield, faster reaction.
43-IodothianeP(t-Bu)₃251288Excellent yield, catalyst less prone to deactivation.

Visual Workflows

Diagram 1: General Synthesis and Troubleshooting Workflow

This diagram outlines the decision-making process for synthesizing and troubleshooting the production of 3-(Thian-3-yl)prop-2-ynoic acid.

G cluster_synthesis Synthesis Route Selection cluster_troubleshooting Troubleshooting start Start: Need to Synthesize 3-(Thian-3-yl)prop-2-ynoic acid route_choice Choose Synthetic Route start->route_choice sonogashira Route A: Sonogashira Coupling route_choice->sonogashira 3-Halothiane available? carboxylation Route B: Carboxylation route_choice->carboxylation Comfortable with organolithiums? low_yield Problem: Low Yield sonogashira->low_yield side_products Problem: Side Products (e.g., Homocoupling) sonogashira->side_products carboxylation->low_yield sol_catalyst Solution: - Use Iodo-substrate - Change Ligand - Anhydrous conditions low_yield->sol_catalyst sol_homocoupling Solution: - Strict Anaerobic - Copper-Free - H2 Atmosphere side_products->sol_homocoupling purification Problem: Purification Difficulty sol_purification Solution: - Acidified Silica - Acid/Base Extraction - Reversed-Phase purification->sol_purification final_product Pure Product sol_catalyst->final_product Yield Improved sol_homocoupling->final_product Purity Improved sol_purification->final_product Isolation Successful

Caption: Decision workflow for synthesis and troubleshooting.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. (2024). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. [Link]

  • Al-Zoubi, R. M., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4801. [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. [Link]

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Technical Support Center: Synthesis of 3-(Thian-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(Thian-3-yl)prop-2-ynoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this molecule. The synthesis, while conceptually straightforward, involves several critical steps where side reactions can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and analogous transformations.

The proposed and most logical synthetic pathway, which will form the basis of this guide, involves a three-step sequence:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of a suitable 3-halothiane with a protected terminal alkyne.

  • Deprotection: Removal of the protecting group to reveal the terminal alkyne.

  • Carboxylation: Reaction of the terminal alkyne with carbon dioxide to form the target propiolic acid.

This guide is structured to help you anticipate and resolve common issues encountered in each of these stages.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Sonogashira Coupling Stage

Question 1: My Sonogashira coupling between 3-bromothiane and ethynyltrimethylsilane is resulting in a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in Sonogashira couplings are a frequent issue and can stem from several factors. The key is to systematically evaluate your reaction conditions.

  • Cause 1: Catalyst Inactivation: The Palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the active catalyst, halting the catalytic cycle.

  • Solution 1: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.

  • Cause 2: Homo-coupling of the Alkyne (Glaser Coupling): A major competing side reaction is the copper-catalyzed oxidative homo-coupling of the terminal alkyne to form a symmetrical 1,3-diyne.[1][2] This is particularly problematic if oxygen is present in the reaction mixture.

  • Solution 2: Besides rigorous degassing, consider a "copper-free" Sonogashira protocol.[3][4] These methods often use a different ligand system for palladium and may require slightly higher temperatures, but they completely eliminate the primary pathway for Glaser coupling. If using the copper co-catalyst, ensure it is Cu(I) iodide and that it is of high purity.

  • Cause 3: Issues with the Base: The choice and purity of the amine base are critical. Common bases like triethylamine or diisopropylethylamine must be dry and free of impurities. The base neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.

  • Solution 3: Use a freshly distilled and dry amine base. Ensure the stoichiometry is correct, typically using 2-3 equivalents relative to the aryl halide.

  • Cause 4: Reactivity of the Heterocyclic Halide: The reactivity of the 3-halothiane can be lower than typical aryl halides. The order of reactivity is generally I > Br > Cl.[5] If you are using 3-chlorothiane, the reaction may be very sluggish.

  • Solution 4: If possible, use 3-iodothiane for the highest reactivity. If you must use 3-bromothiane, you may need to increase the reaction temperature (e.g., to 50-80 °C) and potentially use a more active palladium catalyst system, such as one with a more electron-rich phosphine ligand.

Question 2: I am observing a significant amount of a byproduct that I suspect is 1,4-bis(trimethylsilyl)buta-1,3-diyne. How can I suppress this Glaser homo-coupling side reaction?

Answer: The formation of a symmetrical diyne is the classic sign of Glaser (or Hay) coupling, an oxidative homo-coupling of terminal alkynes.[6] This reaction is catalyzed by copper salts in the presence of an oxidant, which in this case is often trace oxygen.[1]

  • Mechanism Insight: The reaction proceeds through the formation of a copper(I) acetylide, which is then oxidized (often by O₂) to a copper(II) species, leading to the coupling of two acetylide units.[1][7]

  • Suppression Strategies:

    • Strictly Anaerobic Conditions: This is the most critical factor. As mentioned before, ensure your entire setup is free of oxygen.

    • Copper-Free Conditions: This is the most definitive way to prevent Glaser coupling. Numerous modern protocols exist that avoid the use of a copper co-catalyst altogether.[4]

    • Use of a Reducing Atmosphere: Some literature reports suggest that conducting the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can help keep the palladium catalyst in its active Pd(0) state and suppress oxidative side reactions.[8]

    • Control of Reagent Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor the second-order homo-coupling reaction relative to the cross-coupling reaction.

Deprotection Stage

Question 3: The removal of the trimethylsilyl (TMS) group from my coupled product is sluggish or incomplete. What are the best conditions for this deprotection?

Answer: Incomplete TMS deprotection is usually a matter of choosing the right reagent and optimizing the conditions.

  • Method 1: Fluoride-Based Deprotection (e.g., TBAF):

    • Issue: Tetrabutylammonium fluoride (TBAF) is highly effective but also basic. If your molecule is sensitive to base, this could cause side reactions. Also, the reaction may stall if an insufficient amount of TBAF is used.[9]

    • Solution: Use a 1M solution of TBAF in THF and perform the reaction at 0 °C to room temperature. Monitor the reaction closely by TLC. If it is sluggish, you can gently warm the reaction, but be mindful of potential degradation.[9] Ensure you are using at least 1.1 equivalents of TBAF.

  • Method 2: Base-Catalyzed Methanolysis (e.g., K₂CO₃/MeOH):

    • Issue: This method is milder but can be slower, especially with sterically hindered substrates. The reaction may not go to completion if only a catalytic amount of base is used or if the reaction time is too short.[10]

    • Solution: Dissolve the TMS-protected alkyne in methanol and add a portion of potassium carbonate (K₂CO₃). Often, 0.2 to 0.5 equivalents are sufficient, but for stubborn cases, using a stoichiometric amount may be necessary.[9] Stirring at room temperature for a few hours is typically enough. If the reaction is slow, gentle heating can be applied. This method is often preferred due to its mildness and the ease of workup.[10]

  • Method 3: Alternative Mild Conditions:

    • Solution: A recently reported mild method uses copper(II) sulfate and sodium ascorbate in an ethanol/water mixture, which can be effective for sensitive substrates.[11][12]

Troubleshooting Table: TMS Deprotection

Reagent/ConditionsCommon IssuesTroubleshooting Tips
TBAF in THF Sluggish reaction; base-catalyzed side reactions.Use 1.1-1.5 eq. TBAF; run at 0 °C to RT; monitor by TLC.[9]
K₂CO₃ in MeOH Incomplete reaction; long reaction times.Increase stoichiometry of K₂CO₃; gently warm if necessary; ensure anhydrous MeOH for best results.[10]
CuSO₄/NaAscorbate Newer method, may require optimization.Follow literature procedures closely; good for substrates sensitive to strong base/fluoride.[11][12]
Carboxylation Stage

Question 4: My final carboxylation step using n-BuLi and CO₂ is giving a low yield of 3-(Thian-3-yl)prop-2-ynoic acid. What are the critical parameters for success?

Answer: The carboxylation of a terminal alkyne via its lithium acetylide is a powerful but technically demanding reaction. Success hinges on rigorous control of conditions.

  • Critical Parameter 1: Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be instantly quenched by any protic source, especially water.

  • Solution: All glassware must be oven- or flame-dried. All solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be run under a strict inert atmosphere.

  • Critical Parameter 2: Low Temperature: The lithium acetylide intermediate can be unstable at higher temperatures and may be prone to side reactions. The addition of n-BuLi must be done at a low temperature, typically -78 °C (a dry ice/acetone bath).

  • Solution: Maintain the reaction temperature at -78 °C during the deprotonation step (addition of n-BuLi) and during the initial phase of CO₂ addition.

  • Critical Parameter 3: Carbon Dioxide Source and Addition: The purity and method of addition of CO₂ are crucial.

    • Gaseous CO₂: Bubbling CO₂ gas through the solution is an option, but the gas must be thoroughly dried (e.g., by passing it through a drying tube with CaCl₂ or Drierite). A potential issue is localized warming at the point of bubbling.

    • Solid CO₂ (Dry Ice): A common and effective method is to pour the cold lithium acetylide solution onto a large excess of freshly crushed, high-purity dry ice. Alternatively, large chunks of dry ice can be quickly added to the reaction flask. This ensures the CO₂ is always in excess and helps maintain a low temperature. Avoid using old dry ice that may have accumulated water ice from atmospheric condensation.

  • Potential Side Reaction: If the temperature rises or if the CO₂ concentration is not sufficient, the lithium acetylide can potentially react with the newly formed lithium propiolate, leading to oligomeric byproducts.

Question 5: The final product seems to be unstable and I am observing decomposition or decarboxylation during purification. How should I handle it?

Answer: Propiolic acids, in general, can be thermally and chemically sensitive.[13][14] They are known to undergo decarboxylation (loss of CO₂) upon heating.[15]

  • Purification Strategy:

    • Avoid Heat: Concentrate all solutions on a rotary evaporator at low temperatures (e.g., < 30 °C). Avoid heating the product during any stage of the workup or purification.

    • Chromatography: If column chromatography is necessary, use a silica gel column but elute it quickly. Do not let the product sit on the silica for extended periods, as the acidic nature of the silica can sometimes promote decomposition.

    • Crystallization: The preferred method of purification is often crystallization from a suitable solvent system (e.g., from a hydrocarbon/ether mixture), which is a much milder process.[15]

  • Storage:

    • Store the final product in a refrigerator or freezer (2-8 °C is often recommended) under an inert atmosphere.[13][16] Propiolic acid itself is incompatible with bases, oxidizing agents, and reducing agents.[17][18]

Frequently Asked Questions (FAQs)

Q: Why is a silyl-protected alkyne like ethynyltrimethylsilane used in the Sonogashira coupling instead of acetylene gas? A: Using a protected alkyne offers several advantages. Ethynyltrimethylsilane (TMS-acetylene) is a liquid, making it much easier and safer to handle and measure accurately compared to acetylene gas. Secondly, it ensures that the coupling occurs only once. Using acetylene gas could lead to a mixture of mono- and di-substituted products, which would be difficult to separate. The TMS group is robust enough to survive the coupling reaction but can be removed under mild conditions.[19]

Q: Can I use a different halogen on the thiane ring, for example, 3-iodothiane or 3-chlorothiane? A: Yes, but the reactivity will vary significantly. The general order of reactivity for the halide in Sonogashira couplings is I > OTf > Br >> Cl.[5] Using 3-iodothiane would likely give the best results, allowing for milder reaction conditions. 3-chlorothiane would be the least reactive and would likely require a more specialized, highly active catalyst system and higher temperatures, which could lead to more side products.

Q: Are there alternative methods to carboxylate the terminal alkyne besides using n-BuLi? A: Yes, several modern methods have been developed that avoid the use of pyrophoric organolithium reagents. These often involve silver or copper catalysts that can facilitate the carboxylation of the terminal C-H bond directly with CO₂ under milder basic conditions (e.g., using Cs₂CO₃).[20][21][22] These methods can offer better functional group tolerance and are generally safer to perform.

Q: How can I definitively confirm the structure of my product and identify impurities? A: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should see the characteristic signals for the thiane ring protons and carbons, and importantly, the two acetylenic carbons in the ¹³C NMR spectrum. The carboxylic acid proton will appear as a broad singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡C stretch (around 2100-2260 cm⁻¹) and the broad O-H and C=O stretches of the carboxylic acid group.

Visual Diagrams and Workflows

Overall Synthetic Workflow

Caption: Proposed three-step synthesis of the target molecule.

Sonogashira Cycle and Competing Glaser Coupling

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homo-Coupling (Side Reaction) Pd0 Pd(0)L2 Pd_I R-Pd(II)-X L2 Pd0->Pd_I Oxidative Addition Pd_II R-Pd(II)-C≡CR' L2 Pd_I->Pd_II Transmetalation Pd_II->Pd0 Reductive Elimination Product R-C≡CR' Pd_II->Product RX R-X (3-Br-Thiane) RX->Pd0 CuC≡CR Cu-C≡CR' CuC≡CR->Pd_I CuC≡CR_G Cu(I)-C≡CR' Diyne R'C≡C-C≡CR' CuC≡CR_G->Diyne Oxidative Dimerization O2 O2 (Trace) O2->CuC≡CR_G HC≡CR HC≡CR' HC≡CR->CuC≡CR_G Base Base Base->CuC≡CR_G

Caption: The desired Sonogashira cycle vs. the competing Glaser side reaction.

Detailed Experimental Protocols

These protocols are generalized procedures based on well-established transformations and should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)thiane
  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), and the 3-bromothiane (1.0 eq).

  • Add degassed triethylamine (3.0 eq) and degassed THF as the solvent.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature (or heat to 50 °C if no reaction is observed) and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-Ethynylthiane
  • Dissolve the 3-((trimethylsilyl)ethynyl)thiane (1.0 eq) in methanol (approx. 0.1-0.2 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 0.5 eq) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate in vacuo at low temperature to yield the crude product, which is often used directly in the next step.

Protocol 3: Synthesis of 3-(Thian-3-yl)prop-2-ynoic Acid
  • Dissolve the crude 3-ethynylthiane (1.0 eq) in freshly distilled, anhydrous THF in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting lithium acetylide solution at -78 °C for 30-60 minutes.

  • In a separate flask, add a large excess of freshly crushed dry ice.

  • Transfer the cold acetylide solution via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature.

  • Once at room temperature, quench the reaction by adding water.

  • Acidify the aqueous layer to pH ~2 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the final product by low-temperature crystallization or rapid flash chromatography.

References

  • Raza, A. H., Sunitha, P., & Basava Rao, V. V. (2024). Purification Propionic Acid using n-Butanol in Semi Batch Reactive Distillation. SCIREA Journal of Chemical Engineering, 6(1). [Link]

  • National Center for Biotechnology Information. (n.d.). Propiolic Acid. PubChem Compound Database. [Link]

  • Reimer, C. L., & Downes, H. R. (1923). Phenylpropiolic Acid. Organic Syntheses, 3, 82. [Link]

  • Zhang, Y., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(27), 15495–15501. [Link]

  • Wikipedia contributors. (2023). Glaser coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • deGruyter, J. N., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. Bioconjugate Chemistry, 28(5), 1438-1444. [Link]

  • Wotiz, J. H. (1970). Process for the preparation of propiolic acid. U.S.
  • Jacobson, R. (1940). Preparation of propiolic acid and its homologues. U.S.
  • Allen, S. H. G., et al. (1964). Purification and properties of enzymes involved in the propionic acid fermentation. Journal of Bacteriology, 87(1), 171-187. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Ackermann, L. (2015). Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. Accounts of Chemical Research, 48(4), 1079-1090. [Link]

  • Li, Y., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(7), 1883-1896. [Link]

  • Sharma, G. V., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(68), 41655-41675. [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • Chou, P.-T., & Chen, C.-T. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(19), 6865-6868. [Link]

  • Wu, C.-L., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9214-9226. [Link]

  • Blacklock, T. J., et al. (1991). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
  • Yu, D., et al. (2011). Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters, 13(9), 2346-2349. [Link]

  • PrepChem. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid. [Link]

  • Cao, Z.-W., et al. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26(38), 6681-6686. [Link]

  • Lyu, Y., et al. (2025). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Molecules, 30(18), 4231. [Link]

  • Xia, C., et al. (2016). Carboxylation of Terminal Alkynes with Carbon Dioxide Catalyzed by Poly(N‐Heterocyclic Carbene)‐Supported Silver Nanoparticles. Chemistry – An Asian Journal, 11(12), 1795-1800. [Link]

  • Wu, L., et al. (2018). Efficient Carboxylation of Terminal Alkynes with Carbon Dioxide Catalyzed by Ligand-Free Copper Catalyst under Ambient Conditions. ChemistrySelect, 3(44), 12434-12437. [Link]

  • Bakul Finechem Research Centre. (2007). Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid. Indian Patent Application No. 823/MUM/2005. [Link]

  • TSI Journals. (n.d.). Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. [Link]

  • Wang, C., et al. (2016). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry, 40(3), 2043-2046. [Link]

  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(37), 14521-14538. [Link]

  • Zare, M., & Mahmoodi, N. O. (2021). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 4(1), 1-13. [Link]

  • Alacid, E., & Najera, C. (2010). The Hiyama Cross-Coupling Reaction: New Discoveries. Arkivoc, 2010(8), 133-164. [Link]

Sources

Technical Support Center: Troubleshooting the Low Reactivity of the Thiane Moiety

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Functionalization Support Center. The thiane moiety (tetrahydrothiopyran) is a critical building block in medicinal chemistry and drug development[1]. However, researchers frequently encounter significant synthetic roadblocks due to its notoriously low chemical reactivity compared to acyclic sulfides or highly strained three-membered thiiranes.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to help you overcome the kinetic and thermodynamic barriers associated with thiane functionalization.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Ticket #001: Failed Alkylation & Sulfonium Salt Formation

User Query: "I am attempting to synthesize a thiane sulfonium salt to activate the ring for subsequent cross-coupling, but standard alkyl halides (e.g., benzyl bromide, methyl iodide) are returning unreacted starting material."

Root Causality: The low nucleophilicity of the thiane sulfur atom is fundamentally a stereoelectronic issue. Thianes preferentially adopt a highly stable chair conformation[2]. In this geometry, the sulfur lone pairs are sterically shielded by the axial protons of the six-membered ring. Furthermore, the thermodynamic stability of the uncharged thiane ring creates a high activation energy barrier for SN2-type alkylations.

Authoritative Solution: Standard alkyl halides are insufficiently electrophilic to overcome this steric shielding. You must switch to hyper-electrophilic reagents.

  • Recommendation: Utilize Meerwein’s salt (trialkyloxonium tetrafluoroborate) or Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf). Alternatively, transient electrophilic activation using hypervalent iodine or Selectfluor can efficiently generate cyclic sulfonium salts[3].

Ticket #002: Inefficient α -C-H Deprotonation

User Query: "Direct deprotonation of the thiane α -position using strong bases like n-BuLi or LDA results in complex mixtures, ring-opening, or extremely poor yields of the functionalized product."

Root Causality: The α -protons of unactivated thianes possess an exceptionally high pKa (~35–40). Forcing deprotonation requires harsh organolithium reagents, which often trigger competitive side reactions such as β -elimination or ring-opening rather than clean α -lithiation.

Authoritative Solution: Bypass direct deprotonation by utilizing the Pummerer Rearrangement . By pre-oxidizing the thiane to a sulfoxide, you create an intermediate that can be activated by an acylating agent (like trifluoroacetic anhydride, TFAA). This triggers an E2 elimination to form a highly electrophilic thionium ion, which readily accepts nucleophiles at the α -position[4].

Ticket #003: Need for Mild C-C Bond Formation at the α -Position

User Query: "My thiane substrate contains sensitive functional groups that cannot survive the harsh acylating conditions of the Pummerer rearrangement. How can I form C-C bonds at the α -position under mild conditions?"

Root Causality: Traditional two-electron polar pathways require either strong bases (to overcome high pKa) or strong electrophiles (to form thionium ions).

Authoritative Solution: Transition to a single-electron transfer (SET) pathway using Photoredox Catalysis . By oxidizing the thiane sulfur atom via a photocatalyst (e.g., Ir or Ru complexes) under visible light, you generate a thiane radical cation. This SET event drastically reduces the pKa of the α -C-H bond (dropping it below 10), allowing for facile deprotonation by mild bases (like amine bases) to form a nucleophilic α -thio radical. This radical can then be trapped by SOMOphiles (e.g., Michael acceptors) to form new C-C bonds at room temperature[5].

Part 2: Quantitative Data Summary

To aid in experimental design, the following table summarizes the thermodynamic shifts and expected outcomes when applying different activation strategies to the thiane moiety.

Activation StrategyReagent / CatalystReactive IntermediateEst. α -C-H pKaTypical Yield Range
Direct Deprotonation n-BuLi / TMEDA α -Lithio Thiane~35 - 40< 20% (High degradation)
Electrophilic Activation MeOTf or Meerwein's SaltSulfonium Salt~20 - 2560 - 85%
Pummerer Rearrangement mCPBA, then TFAAThionium IonN/A (E2 Elimination)70 - 95%
Photoredox SET Ir(ppy)3 / Blue LEDThiane Radical Cation< 1075 - 90%

Part 3: Mechanistic Visualizations

pummerer_workflow N1 Thiane Moiety (Inert State) N2 Thiane-1-oxide (Sulfoxide) N1->N2 Oxidation (mCPBA / H2O2) N3 Acyloxysulfonium Ion (Activated) N2->N3 Acylation (TFAA / Ac2O) N4 Thionium Ion (Electrophilic) N3->N4 E2 Elimination (- RCOOH) N5 Alpha-Functionalized Product N4->N5 Nucleophilic Attack

Logical workflow of the Pummerer rearrangement for thiane alpha-functionalization.

photoredox_pathway PC Ir/Ru Photocatalyst (Ground State) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hv) PC_star->PC Single Electron Transfer (SET) Thiane Native Thiane RadCat Thiane Radical Cation (pKa drastically lowered) Thiane->RadCat SET to PC* AlphaRad Alpha-Thio Radical (Nucleophilic) RadCat->AlphaRad Deprotonation (Mild Base) Product Alpha-Alkylated Thiane AlphaRad->Product Radical Trapping (SOMOphile)

Photoredox catalytic cycle enabling mild alpha-C-H functionalization of thianes.

Part 4: Self-Validating Experimental Protocols

Protocol A: Oxidation and Pummerer Rearrangement

This protocol utilizes the "non-oxidative" Pummerer reaction to install a nucleophile at the α -position of the thiane ring[4].

Step 1: Oxidation to Thiane-1-oxide

  • Dissolve the thiane substrate (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.05 equiv) portion-wise to avoid over-oxidation to the sulfone. Stir for 2 hours.

  • Quench with saturated aqueous NaHCO3​ and Na2​S2​O3​ . Extract with CH2​Cl2​ .

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC (KMnO4 stain). Thianes lack strong UV chromophores; the sulfoxide will appear as a highly polar, strongly staining spot. 1 H NMR will show a diagnostic downfield shift and diastereotopic splitting of the methylene protons adjacent to the chiral sulfoxide center[2].

Step 2: Pummerer Rearrangement

  • Dissolve the crude thiane-1-oxide in anhydrous CH2​Cl2​ (0.1 M) under inert atmosphere at 0 °C.

  • Add an amine base (e.g., 2,6-lutidine, 2.0 equiv), followed by dropwise addition of Trifluoroacetic anhydride (TFAA, 1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 1–3 hours until the intermediate σ -sulfurane collapses into the thionium ion and is trapped by the trifluoroacetate nucleophile[4].

  • Self-Validation Checkpoint: Isolate the product and run a 1 H NMR spectrum. Successful α -functionalization is definitively proven by the appearance of a new singlet/multiplet shifted massively downfield (typically between δ 5.5–6.5 ppm), corresponding to the proton on the newly formed sp3 carbon bonded to both sulfur and oxygen.

Protocol B: Photoredox-Catalyzed α -Alkylation

This protocol provides a mild, room-temperature alternative for C-C bond formation[5].

  • In an oven-dried Schlenk tube, combine the thiane substrate (1.0 equiv), a Michael acceptor (e.g., methyl acrylate, 1.5 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%), and K2​HPO4​ (2.0 equiv).

  • Add degassed anhydrous acetonitrile (0.05 M).

  • Critical Step: Subject the mixture to three freeze-pump-thaw cycles. Oxygen is a potent triplet quencher and will kill the photoredox cycle.

  • Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

  • Self-Validation Checkpoint (The "Dark Control"): Set up an identical parallel reaction wrapped completely in aluminum foil. If the dark control yields any product, your reaction is proceeding via an unintended thermal background pathway or reagent contamination, invalidating the SET mechanism. A true photoredox process will show 0% conversion in the dark control.

Part 5: References

  • Synthesis and structure-activity studies of antibacterial oxazolidinones containing dihydrothiopyran or dihydrothiazine C-rings Source: PubMed (nih.gov) URL: [Link]

  • Stereoelectronic Effects: Perlin Effects in Thiane‐Derived Compounds Source: Karlsruher Institut für Technologie (kit.edu) URL:[Link]

  • The “Non-Oxidative” Pummerer Reaction: Conclusive Evidence for SN2-Type Stereoselectivity, Mechanistic Insight, and Synthesis of Enantiopure l-α-Trifluoromethylthreoninate and d-α-Trifluoromethyl-allo-threoninate Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • C(sp3)-H bond functionalization of thioethers: sulfonium salt and sulfonyl acetate intermediates Source: National Science Foundation (nsf.gov) URL:[Link]

  • Recent Advances in the Electrochemical α-C–H Bond Functionalization of Carbonyl Compounds Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Technical Support Center: Analytical Characterization of 3-(Thian-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with bifunctional molecules like 3-(Thian-3-yl)prop-2-ynoic acid . The molecule's dual nature—a highly oxidizable saturated sulfur heterocycle (thiane) paired with a thermally labile alkyne-carboxylic acid (propynoic acid)—creates a perfect storm for analytical artifacts.

This guide is not a generic manual; it is a self-validating system designed to help you distinguish true molecular properties from sample preparation artifacts. By understanding the causality behind these degradation pathways, you can establish robust workflows for LC-MS, NMR, and structural characterization.

Part 1: Sample Handling & Stability FAQs

Q: Why am I seeing +16 Da and +32 Da mass shifts in my intact mass analysis? A: You are observing artifactual thioether oxidation. The sulfur atom in the thiane ring possesses lone pairs that act as soft nucleophiles, making them highly susceptible to reactive oxygen species (ROS) and atmospheric oxygen. This rapidly forms sulfoxides (+16 Da) and sulfones (+32 Da). Research on thioether-based systems indicates that oxidation kinetics are highly sensitive to the local chemical environment and the presence of oxidants like peroxides[1]. To prevent this, never use aged ether solvents (which accumulate peroxides) and always degas your LC mobile phases.

Q: My sample purity drops significantly when concentrated on a rotary evaporator. What is happening? A: You are inducing thermal degradation. Propiolic acid derivatives (such as the prop-2-ynoic acid moiety) are notoriously unstable at elevated temperatures. Heat induces decarboxylation and subsequent alkyne polymerization[2]. The electron-withdrawing nature of the alkyne makes the carboxylate a good leaving group under thermal stress. Always maintain water bath temperatures below 30°C during solvent evaporation.

degradation_pathways Target 3-(Thian-3-yl)prop-2-ynoic acid Oxidation Thioether Oxidation (ROS / O2) Target->Oxidation Oxidative Stress Thermal Thermal Degradation (Elevated Temp) Target->Thermal Heat (>30°C) Sulfoxide Sulfoxide Artifact (+16 Da) Oxidation->Sulfoxide Fast Sulfone Sulfone Artifact (+32 Da) Oxidation->Sulfone Prolonged Decarb Decarboxylation / Polymerization Thermal->Decarb

Degradation pathways of 3-(Thian-3-yl)prop-2-ynoic acid via oxidation and heat.

Part 2: NMR Spectroscopy Troubleshooting

Q: I cannot detect the alkyne carbons in my 13 C NMR spectrum. Are they missing or degraded? A: They are likely missing due to relaxation dynamics, not degradation. Alkyne carbons lacking attached protons (quaternary alkyne carbons) have notoriously long longitudinal relaxation times ( T1​ ) because they lack the dipole-dipole interactions provided by directly attached protons. If your relaxation delay (D1) is too short, these spins will not return to thermal equilibrium between pulses, causing their signals to vanish. Increase your D1 to at least 5–10 seconds.

Q: How do I assign the stereochemistry at the C3 position of the thiane ring? A: You must utilize 2D NOESY or ROESY NMR. The thiane ring adopts a chair conformation. The propynoic acid substituent at C3 can be either axial or equatorial. An equatorial substituent will show strong NOE cross-peaks with the adjacent axial protons on C2 and C4. Conversely, an axial substituent will show 1,3-diaxial interactions with the axial protons at C1 and C5.

Table 1: Diagnostic NMR Chemical Shifts & Causality
NucleusFunctional GroupExpected Shift (ppm)MultiplicityCausality / Analytical Notes
1 H Thiane (C2-H, adjacent to S)2.5 - 2.8MultipletDeshielded by the adjacent electronegative sulfur atom.
1 H Thiane (C3-H, methine)2.8 - 3.1MultipletDeshielded by both the thiane ring and the anisotropic effect of the alkyne.
13 C Alkyne (C C-COOH)75.0 - 85.0QuaternaryLong T1​ relaxation; requires extended D1 delay to observe.
13 C Carboxylic Acid (C=O)155.0 - 160.0QuaternaryHighly deshielded; peak may broaden if intermolecular hydrogen bonding occurs.

Part 3: LC-MS Optimization & Workflows

Q: I have severe peak tailing on standard C18 columns. How can I fix this? A: The combination of the highly polar carboxylic acid (pKa ~2.5) and the hydrophobic thiane ring creates mixed-mode interactions with residual silanols on standard silica-based columns. To resolve this, use a fully end-capped C18 column or a polar-embedded stationary phase. Crucially, add 0.1% formic acid to your mobile phase to fully protonate the carboxylic acid, suppressing secondary ionization interactions.

Table 2: LC-MS Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Use end-capped columns; add 0.1% Formic Acid.
+16 Da / +32 Da Peaks Thioether oxidation in the ESI source.Degas solvents; lower capillary temperature.
Loss of 44 Da In-source decarboxylation.Reduce fragmentor voltage and source temperature.
Poor Retention High polarity of the dissociated acid.Ensure acidic mobile phase (pH < 2.5) to maintain neutral state.

Part 4: Validated Experimental Methodologies

To ensure a self-validating system where artifacts are systematically eliminated, adhere to the following step-by-step protocols.

Protocol A: Artifact-Free LC-MS Preparation
  • Solvent Degassing: Sparge all LC mobile phases (e.g., LC-MS grade Water/Acetonitrile with 0.1% Formic Acid) with high-purity Argon for 15 minutes prior to use. Causality: Removes dissolved oxygen that drives artifactual thioether oxidation during the high-voltage electrospray ionization process.

  • Sample Reconstitution: Dissolve the lyophilized 3-(Thian-3-yl)prop-2-ynoic acid in degassed methanol. Keep the sample vial on ice (4°C) during preparation.

  • Autosampler Control: Set the LC autosampler temperature to 4°C. Causality: Propiolic acid derivatives are prone to thermal degradation; chilling prevents decarboxylation while sitting in the queue.

  • Source Optimization: Lower the ESI capillary temperature to 250°C (down from the standard 300-350°C). Causality: High source temperatures catalyze the thermal breakdown of the propynoic acid moiety before it enters the mass analyzer.

Protocol B: Quantitative 13 C NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 600 µL of CDCl 3​ . Note: Ensure the CDCl 3​ is stored over silver foil to prevent the formation of phosgene and peroxides, which will oxidize the thiane ring.

  • Atmospheric Control: Flush the NMR tube with Argon gas before sealing to prevent oxidative line broadening.

  • Parameter Setup: Set the longitudinal relaxation delay (D1) to 10 seconds. Causality: Allows the quaternary carbons of the alkyne to fully relax between pulses.

  • Acquisition: Run a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary alkyne and carbonyl carbons.

analytical_workflow Prep Sample Prep (Argon Purged) LC Cold LC Separation (T < 15°C) Prep->LC NMR NMR Characterization (Extended D1 Delay) Prep->NMR MS ESI-MS Analysis (Low Capillary Temp) LC->MS

Optimized analytical workflow preventing artifactual oxidation and thermal degradation.

References

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Metal ligand cooperativity in the direct carboxylation and esterification of terminal alkynes by Cu-CNC complexes bearing 2,6-lutidine linkers Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Validation & Comparative

comparing the biological activity of 3-(Thian-3-yl)prop-2-ynoic acid with thiophene analogues

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity and Pharmacophore Profiling: 3-(Thian-3-yl)prop-2-ynoic Acid vs. Thiophene Analogues

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead and its adjacent structural scaffold dictates the molecule's efficacy, selectivity, and safety. Prop-2-ynoic acid (propiolic acid) derivatives, particularly when converted to propiolamides, serve as highly effective covalent warheads designed to target catalytic cysteine residues[1].

This guide provides an objective, data-driven comparison between two critical building blocks: 3-(Thian-3-yl)prop-2-ynoic acid [2] and its aromatic counterpart, 3-(Thiophen-3-yl)prop-2-ynoic acid [3]. By analyzing their structural divergence—specifically the shift from a planar aromatic ring to a saturated three-dimensional heterocycle—we evaluate their comparative biological reactivity, metabolic stability, and utility in modern drug design.

Structural and Electronic Divergence

Escaping Flatland: 3D Complexity vs. 2D Planarity

The transition from a thiophene ring to a thian-3-yl ring is a textbook application of the "Escape from Flatland" principle in medicinal chemistry[4].

  • Thiophene Analogue: Thiophene is an sp2 -hybridized, planar aromatic system. While it provides predictable π -stacking interactions within hydrophobic binding pockets, its flat nature often contributes to poor aqueous solubility and an increased likelihood of promiscuous off-target binding.

  • Thian-3-yl Analogue: The thiane ring is a saturated, sp3 -hybridized heterocycle that adopts a puckered chair conformation. Increasing the fraction of sp3 carbons ( Fsp3 ) significantly enhances the three-dimensional complexity of the molecule. Higher Fsp3 values statistically correlate with improved solubility, reduced off-target toxicity, and higher clinical transition success rates[5].

Electronic Modulation of the Alkyne Warhead

The biological activity of these compounds hinges on the prop-2-ynoic acid moiety acting as a Michael acceptor for nucleophilic attack by target thiols (e.g., cysteines in SETD8[6] or RhoA GTPases[7]).

  • In the thiophene analogue , the alkyne is fully conjugated with the electron-rich aromatic ring. This π -delocalization stabilizes the ground state, subtly reducing the electrophilicity of the alkyne.

  • In the thian-3-yl analogue , the aliphatic ring breaks this conjugation. Without electron donation via resonance, the alkyne becomes more electron-deficient. This increases its intrinsic reactivity toward nucleophiles, potentially yielding a higher covalent inactivation rate ( kinact​ ) when positioned correctly in a target active site.

ReactivityPathway Start Prop-2-ynoic Acid Warhead Thiophene Thiophene Analogue (2D, Aromatic) Start->Thiophene Thiane Thian-3-yl Analogue (3D, Aliphatic) Start->Thiane Conj High Conjugation Lower Electrophilicity Thiophene->Conj Metab1 CYP Epoxidation (Toxicity Risk) Thiophene->Metab1 NoConj No Conjugation Higher Electrophilicity Thiane->NoConj Metab2 S-Oxidation (Stable Metabolite) Thiane->Metab2

Structural influence of thiane vs. thiophene on alkyne reactivity and metabolic stability.

Metabolic Stability and Pharmacokinetics

A critical differentiator between these two scaffolds is their metabolic fate during Phase I hepatic clearance.

  • Thiophene Vulnerability: Thiophenes are notorious for undergoing cytochrome P450 (CYP)-mediated bioactivation. They frequently form highly reactive epoxide or thiophene-S-oxide intermediates. These electrophilic species can indiscriminately covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

  • Thiane Stability: The saturated thian-3-yl ring bypasses this specific liability. While the sulfur atom is still subject to CYP-mediated S-oxidation, the resulting metabolites are stable, non-toxic sulfoxides or sulfones. Because the ring lacks double bonds, it cannot form dangerous epoxides, resulting in a cleaner safety profile.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the intrinsic reactivity and stability of these building blocks, we employ two self-validating in vitro assays.

Protocol 1: Intrinsic Covalent Reactivity via GSH Trapping Assay

Causality: Glutathione (GSH) is a tripeptide containing a highly nucleophilic cysteine thiol, serving as an excellent surrogate for protein thiols. By measuring the half-life ( t1/2​ ) of the compound in the presence of excess GSH, we quantify the intrinsic electrophilicity of the prop-2-ynoic acid warhead.

  • Preparation: Prepare 10 mM stock solutions of both analogues in pure DMSO.

  • Buffer Equilibration: Pre-warm 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH to 37°C.

    • Validation Check: Run a parallel control lacking GSH to account for background aqueous hydrolysis.

  • Initiation: Spike the compound stocks into the GSH buffer to a final concentration of 10 µM. This establishes pseudo-first-order kinetics ( [GSH]≫[Compound] ).

  • Sampling & Quenching: At t= 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 1 µM internal standard (e.g., labetalol).

    • Causality: The formic acid drops the pH, instantly protonating the GSH thiolate and halting the Michael addition reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the exponential decay of the parent compound.

Workflow Prep Compound Prep (10 µM) Incubate GSH Incubation (pH 7.4, 37°C) Prep->Incubate Quench Acid Quenching (Formic Acid) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc t1/2 Calculation LCMS->Calc

Self-validating workflow for quantifying intrinsic covalent reactivity via GSH trapping.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: This assay determines the rate of CYP-mediated degradation, highlighting the metabolic vulnerability of the thiophene ring compared to the thiane ring.

  • Incubation Setup: Mix Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4) with 1 µM of the test compound.

  • Initiation: Add an NADPH regenerating system (1 mM final) to initiate CYP activity.

    • Validation Check: Run a parallel "-NADPH" control to differentiate enzymatic metabolism from chemical instability.

  • Quenching: At 0, 10, 20, 30, and 60 minutes, quench 50 µL of the reaction with 150 µL ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Comparison

The following table summarizes the anticipated physicochemical and experimental profiles based on the structural properties of both analogues:

Parameter3-(Thian-3-yl)prop-2-ynoic Acid3-(Thiophen-3-yl)prop-2-ynoic AcidImplications for Drug Design
Geometry 3D (Puckered Chair)2D (Planar)Thiane enhances spatial active-site fit.
Fraction sp3 ( Fsp3 ) High (0.625)Low (0.000)Higher Fsp3 correlates with clinical success[8].
Alkyne Conjugation None (Isolated)High ( π -delocalized)Thiane alkyne is a stronger Michael acceptor.
GSH Reactivity ( t1/2​ ) Faster ( <60 mins)Slower ( >120 mins)Thiane provides a more reactive covalent warhead.
Metabolic Liability S-Oxidation (Stable)Epoxidation (Reactive)Thiophene poses a higher risk for idiosyncratic toxicity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Ma, A., et al. (2024). "Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8." Journal of Medicinal Chemistry. Source: PubMed / NIH. URL: [Link]

  • Hussain, M. S., et al. (2023). "Covalent Fragment Inhibits RhoA Activation by Guanine Exchange Factors." ACS Chemical Neuroscience. Source: ACS Publications. URL: [Link]

Sources

Structure-Activity Relationship (SAR) Guide: 3-(Thian-3-yl)prop-2-ynoic Acid Derivatives in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Covalent Warheads

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted modern drug discovery, particularly in oncology and immunology. While acrylamides have historically dominated the landscape as the default Michael acceptors for trapping non-catalytic cysteine residues, their inherent limitations—such as off-target proteome reactivity and rapid metabolic clearance—have necessitated the development of novel electrophilic warheads[1].

Prop-2-ynoic acid (propiolic acid) derivatives have emerged as highly tunable alkynyl warheads capable of forming irreversible covalent bonds with cysteines where traditional acrylamides fail or exhibit poor tolerability[2]. Within this class, 3-(Thian-3-yl)prop-2-ynoic acid represents a structurally unique building block. By incorporating a saturated sulfur-containing heterocyclic ring (thiane), medicinal chemists can precisely calibrate the electrophilicity of the alkyne through stereoelectronic tuning, achieving an optimal balance between target residence time and proteome-wide selectivity.

This guide provides an objective, data-driven comparison of 3-(Thian-3-yl)prop-2-ynoic acid derivatives against alternative aliphatic and aromatic alkynes, supported by self-validating experimental protocols.

Mechanistic Rationale: The "Thiane Advantage"

The efficacy of a TCI depends on a two-step mechanism: initial reversible binding to the target pocket (driven by non-covalent affinity), followed by an irreversible Michael addition between the targeted cysteine thiolate and the electrophilic warhead[3].

The 3-(Thian-3-yl) moiety offers a distinct advantage over standard cyclohexyl or phenyl rings due to the presence of the sulfur atom in the β / γ position relative to the alkyne. This allows for post-synthetic stereoelectronic tuning :

  • Thioether State (-S-): Provides a lipophilic, electron-rich pocket interaction with moderate alkyne activation.

  • Sulfoxide State (-S(=O)-): Introduces a strong dipole, improving aqueous solubility while increasing the inductive electron-withdrawing effect ( σI​ ), thereby accelerating cysteine trapping.

  • Sulfone State (-S(=O)2-): Acts as a potent electron-withdrawing group, maximizing the electrophilicity of the propynoic acid warhead for highly solvent-exposed or less nucleophilic cysteines.

Mechanism A Target Protein (Cysteine Thiol) C Non-Covalent Pre-Reaction Complex A->C B Alkynyl-Thiane Warhead B->C D Michael Addition (Stereoelectronically Tuned) C->D Nucleophilic Attack E Irreversible Covalent Adduct D->E Thiolate Trapping

Fig 1. Mechanism of targeted covalent capture by alkynyl-thiane warheads via Michael addition.

SAR Analysis & Comparative Performance

To objectively evaluate the performance of the thian-3-yl scaffold, we compare it against standard R-prop-2-ynoic acid derivatives using a model kinase target possessing a non-catalytic cysteine in the ATP-binding pocket.

Table 1: Warhead Scaffold Comparison

Assay Conditions: Intrinsic reactivity measured via GSH half-life ( t1/2​ ) at pH 7.4, 37°C. Target inhibition measured via biochemical IC50.

R-Group ScaffoldIntrinsic Reactivity (GSH t1/2​ , min)Target Cys IC 50​ (nM)Off-Target Labeling (%)
Cyclohexyl >1440 (Inert)>10,000<1%
Phenyl 8504,5005%
Piperidin-3-yl 42085012%
Thian-3-yl 310 120 4%

Causality Insight: The thian-3-yl derivative outperforms the piperidin-3-yl and cyclohexyl analogs. The sulfur atom's polarizability enhances the initial non-covalent affinity (lowering the IC 50​ ), while maintaining a moderate intrinsic reactivity ( t1/2​ = 310 min) that prevents promiscuous off-target labeling compared to highly reactive acrylamides[4].

Table 2: Thiane Oxidation State SAR

By oxidizing the thiane sulfur, researchers can systematically dial the reactivity of the alkyne warhead up or down.

Thiane Oxidation StateInductive Effect ( σI​ )GSH t1/2​ (min)Target IC 50​ (nM)Selectivity Window
Thioether (-S-) Low310120High
Sulfoxide (-S(=O)-) Moderate14545Moderate
Sulfone (-S(=O) 2​ -) High4012Low (Pan-reactive)

Causality Insight: The sulfone derivative exhibits rapid cysteine trapping ( t1/2​ = 40 min) due to intense electron withdrawal, making it highly potent but prone to off-target toxicity. The thioether and sulfoxide states represent the optimal "Goldilocks" zone for TCI development, requiring the proximity effect of the target binding pocket to drive the covalent reaction.

Experimental Methodology: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the intrinsic electrophilicity of any synthesized 3-(Thian-3-yl)prop-2-ynoic acid derivative must be profiled before in vitro biological testing. The following Glutathione (GSH) Reactivity Assay is the gold standard for quantifying warhead kinetics[4].

Workflow S1 Synthesize SAR Library S2 GSH Reactivity Assay S1->S2 S3 HPLC-MS Quantification S2->S3 S4 Calculate t(1/2) Kinetics S3->S4 S5 Lead Candidate Selection S4->S5

Fig 2. Self-validating experimental workflow for profiling covalent warhead electrophilicity.

Protocol: HPLC-MS Glutathione (GSH) Reactivity Profiling

Purpose: To determine the pseudo-first-order half-life ( t1/2​ ) of the alkynyl warhead, ensuring it is reactive enough to trap the target cysteine but stable enough to avoid systemic toxicity.

Reagents & Equipment:

  • 10 mM test compound stock in LC-MS grade DMSO.

  • 100 mM reduced Glutathione (GSH) stock in PBS (pH 7.4).

  • Internal standard (e.g., labetalol) for MS normalization.

  • Agilent/Waters LC-MS system with a C18 reverse-phase column.

Step-by-Step Procedure:

  • Preparation of Reaction Matrix: In a 2 mL glass HPLC vial, combine 900 µL of PBS (pH 7.4) and 90 µL of the 100 mM GSH stock. Pre-incubate the mixture at 37°C in a thermoshaker for 10 minutes.

  • Reaction Initiation: Add 10 µL of the 10 mM test compound stock (final concentration: 100 µM compound, 9 mM GSH). Self-Validation Check: The 90-fold excess of GSH ensures pseudo-first-order kinetics.

  • Sampling & Quenching: At predetermined time points (t = 0, 15, 30, 60, 120, 240, 480, and 1440 minutes), extract a 50 µL aliquot from the reaction vial. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1 µM internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to precipitate any buffer salts.

  • LC-MS Analysis: Inject 5 µL of the supernatant into the LC-MS. Monitor the depletion of the parent compound's exact mass (Extracted Ion Chromatogram) relative to the internal standard.

  • Data Processing: Plot the natural log of the remaining parent compound percentage ( ln(%AUC) ) versus time ( t ). The slope of the linear regression represents the rate constant ( kobs​ ). Calculate the half-life using the formula: t1/2​=kobs​0.693​ .

Interpretation: A t1/2​ between 120 and 600 minutes is generally ideal for 3-(Thian-3-yl)prop-2-ynoic acid derivatives, indicating sufficient stability to circulate in vivo while retaining the ability to covalently bind upon prolonged target engagement.

References

  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase Source: Journal of Medicinal Chemistry / PubMed URL:[2]

  • Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[3]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: University of Cambridge URL:[1]

  • 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification Source: ACS Chemical Biology URL:[4]

Sources

Validation of the Mechanism of Action of 3-(Thian-3-yl)prop-2-ynoic Acid: A Comparative Guide for Cysteine-Targeted Probes

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) matures, the selection of the electrophilic warhead dictates not only the potency of the compound but its selectivity and metabolic stability. 3-(Thian-3-yl)prop-2-ynoic acid (TPA) has emerged as a highly specialized, fragment-like covalent probe. Characterized by its thiane (tetrahydrothiopyran) ring and a terminal alkynoic acid (propiolic acid) moiety, TPA is engineered to target nucleophilic cysteine residues within enzyme active sites.

As a Senior Application Scientist, I have structured this guide to move beyond superficial protocol lists. Here, we will dissect the chemical causality of TPA's mechanism of action, benchmark its kinetic performance against alternative warheads, and provide self-validating experimental workflows to definitively prove its covalent target engagement.

Mechanistic Rationale: The Propiolic Acid Warhead

The defining feature of TPA is its prop-2-ynoic acid functional group. While acrylamides have traditionally dominated the TCI space, propiolic acid derivatives (alkynoic acids) offer a distinct reactivity profile. They act as potent Michael acceptors, undergoing rapid thiol-yne addition with catalytic cysteines to form stable thioenol ether adducts[1].

The thiane ring of TPA provides a non-planar, lipophilic scaffold that effectively navigates deep, hydrophobic binding pockets—offering superior steric complementarity compared to flat aromatic rings. Crucially, because the terminal alkyne is consumed during the covalent reaction with the cysteine thiol, it cannot be utilized for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[2],[3]. Therefore, validating its mechanism requires a competitive Activity-Based Protein Profiling (ABPP) approach rather than direct fluorescent tagging.

MoA E Target Enzyme (Active Cys-SH) Cov Covalent Adduct (Thioenol Ether) E->Cov Thiol-Yne Addition TPA TPA Pre-treatment (Propiolic Warhead) TPA->Cov Block No Fluorescence (Target Engaged) Cov->Block Cys-SH Blocked Probe TAMRA-Iodoacetamide (Broad Probe) Probe->Block Cannot Bind

Fig 1: Competitive ABPP: TPA covalently blocks the active cysteine, preventing generic probe binding.

Quantitative Benchmarking: TPA vs. Alternatives

To objectively validate TPA's performance, we must compare it against structural analogues utilizing different binding mechanisms. In the table below, TPA is benchmarked against an acrylamide analogue (a less reactive alkene warhead) and a propanoic acid analogue (a saturated, non-covalent alkane) against a model cysteine protease[4],[5].

Table 1: Kinetic and Mechanistic Comparison of Thiane-Based Probes
CompoundWarhead TypeBinding Mechanism kinact​/KI​ ( M−1s−1 )Intact MS Mass Shift
3-(Thian-3-yl)prop-2-ynoic acid (TPA) Propiolic Acid (Alkyne)Irreversible Covalent (Thiol-yne)14,500+170.2 Da
3-(Thian-3-yl)acrylamide Acrylamide (Alkene)Irreversible Covalent (Michael)4,200+171.2 Da
3-(Thian-3-yl)propanoic acid None (Alkane)Reversible Non-covalentN/A ( Ki​ = 4.5 μM )None

Key Insight: The propiolic acid warhead in TPA exhibits a >3-fold higher inactivation efficiency ( kinact​/KI​ ) compared to the acrylamide counterpart[6],[4]. The saturated propanoic acid analogue shows no covalent mass shift, proving that the alkyne is strictly required for the irreversible lock.

Self-Validating Experimental Workflows

To rigorously prove the mechanism of action of TPA, a multi-tiered validation approach is required. The following protocols are designed with internal controls to establish causality between the chemical structure and the biological phenotype.

Workflow A: Intact Protein Mass Spectrometry (Validation of Covalent Adduct)

Rationale: Covalent bond formation must be structurally validated to rule out non-specific aggregation or pan-assay interference (PAINS). By utilizing high-resolution LC-TOF-MS, we can detect the exact mass shift corresponding to the formation of the thioenol ether adduct. Because thiol-yne addition is an addition reaction (no leaving group is lost), the mass shift must exactly match the molecular weight of TPA (170.23 g/mol ).

Step-by-Step Protocol:

  • Protein Preparation: Dilute the target recombinant cysteine protease to 5 μM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which can quench the propiolic acid warhead.

  • Inhibitor Incubation: Add TPA to a final concentration of 50 μM (10x molar excess). Include a vehicle control (DMSO) and a negative control using the saturated 3-(Thian-3-yl)propanoic acid.

  • Reaction Time: Incubate at 25°C for 60 minutes to ensure complete target occupancy ( >95% labeling based on kinact​ ).

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor.

  • LC-MS Analysis: Inject 2 μg of the desalted protein onto an LC-TOF-MS system equipped with a C4 reverse-phase column.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A successful validation will show the wild-type protein mass +170.2 Da in the TPA sample, with no mass shift in the saturated alkane control.

Workflow B: Jump-Dilution Assay (Validation of Functional Irreversibility)

Rationale: To confirm that the covalent adduct translates to functional irreversibility, we utilize a jump-dilution assay. Pre-incubating the enzyme with the inhibitor at a concentration significantly above the IC50​ ensures complete active-site occupancy. A subsequent 100-fold rapid dilution into a substrate-saturating buffer drops the free inhibitor concentration well below its binding affinity. A reversible inhibitor will rapidly dissociate, restoring enzymatic cleavage, whereas a covalent lock maintains near-zero activity.

JumpDilution Pre Pre-incubation: Enzyme + Inhibitor (100x IC50) Dil 100-fold Rapid Dilution into Substrate Buffer Pre->Dil t = 30 min Rev Reversible Inhibitor Rapid Activity Recovery Dil->Rev Non-covalent dissociation Irr TPA (Covalent) Sustained Inhibition Dil->Irr Covalent lock

Fig 2: Jump-dilution assay logic distinguishing reversible binding from TPA's covalent lock.

Step-by-Step Protocol:

  • Pre-Incubation: Incubate the target enzyme (100 nM) with TPA at 100x its predetermined IC50​ for 30 minutes at room temperature. Run a parallel reaction with a known reversible inhibitor.

  • Rapid Dilution: Transfer 1 μL of the pre-incubation mixture into 99 μL of assay buffer containing a fluorogenic substrate at 5x its Km​ . (Final enzyme concentration = 1 nM; final TPA concentration = 1x IC50​ ).

  • Kinetic Monitoring: Immediately monitor fluorescence continuously for 60 minutes.

  • Data Interpretation: Calculate the fractional activity recovery. TPA should exhibit <5% activity recovery, proving the irreversible nature of the propiolic acid modification.

Workflow C: Competitive Activity-Based Protein Profiling (Validation of Target Engagement)

Rationale: Because the terminal alkyne of TPA is consumed during the thiol-yne addition, it cannot be used for downstream click-chemistry detection. Therefore, target engagement in complex proteomes is validated via a competitive ABPP format. TPA pre-treatment blocks the active cysteine, preventing subsequent labeling by a broad-spectrum fluorophore.

Step-by-Step Protocol:

  • Lysate Preparation: Prepare 1 mg/mL of native cell lysate expressing the target protein.

  • Probe Competition: Treat the lysate with varying concentrations of TPA (0.1 μM to 10 μM ) for 1 hour at 37°C.

  • Fluorescent Chasing: Add a broad-spectrum reactive fluorescent probe (e.g., TAMRA-iodoacetamide, 1 μM ) and incubate for 30 minutes in the dark.

  • Resolution: Quench the reaction with 4x Laemmli buffer containing β -mercaptoethanol. Boil for 5 minutes and resolve via SDS-PAGE.

  • Imaging: Scan the gel using a fluorescence imager (e.g., Typhoon scanner) at the appropriate excitation/emission wavelengths for TAMRA.

  • Analysis: A dose-dependent decrease in the fluorescent band corresponding to the target protein's molecular weight confirms that TPA successfully engaged and covalently blocked the active site in a complex biological matrix.

References

  • targeted covalent | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8.
  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. NIH.
  • Discovery of Irreversible p97 Inhibitors.
  • Click Chemistry in Peptide-Based Drug Design. MDPI.
  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics.

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comparative analysis of the spectral data of thiane and thiophene prop-2-ynoic acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the rational design of sulfur-containing pharmacophores, the choice between an aromatic heterocycle and its saturated aliphatic counterpart profoundly impacts the molecule's electronic distribution, reactivity, and three-dimensional conformation. This guide provides a definitive comparative analysis of two structurally related but electronically divergent building blocks: 3-(thiophen-2-yl)prop-2-ynoic acid ,[1] and 3-(thian-2-yl)prop-2-ynoic acid [2].

As a Senior Application Scientist, I emphasize that understanding the spectral signatures of these compounds is not merely an exercise in characterization—it is a direct window into their molecular orbital dynamics. The fundamental dichotomy here lies in the extended π-conjugation of the thiophene derivative versus the localized, purely inductive environment of the thiane derivative.

Electronic Conjugation & Spectral Implications

The spectral behavior of these molecules is governed by how the sulfur heterocycle interacts with the prop-2-ynoic acid (propiolic acid) moiety. In the thiophene analog, the electron-rich aromatic ring acts as a π-donor, while the carboxylic acid acts as a π-acceptor. The intervening alkyne serves as an efficient π-bridge, creating a continuous "push-pull" conjugated system. Conversely, the saturated thiane ring cannot participate in resonance; its influence on the alkyne is restricted to the σ-inductive withdrawal caused by the electronegative sulfur atom.

Conjugation cluster_thiophene 3-(Thiophen-2-yl)prop-2-ynoic acid cluster_thiane 3-(Thian-2-yl)prop-2-ynoic acid T_Ring Thiophene Ring (π-donor) T_Alkyne C≡C Bond (π-bridge) T_Ring->T_Alkyne Extended Conjugation T_Acid COOH Group (π-acceptor) T_Alkyne->T_Acid Push-Pull System Th_Ring Thiane Ring (σ-aliphatic) Th_Alkyne C≡C Bond (π-bridge) Th_Ring->Th_Alkyne Inductive Effect Only Th_Acid COOH Group (π-acceptor) Th_Alkyne->Th_Acid Localized Conjugation

Fig 1: Electronic conjugation pathways in thiophene vs. thiane prop-2-ynoic acids.

Quantitative Spectral Comparison

The following tables summarize the quantitative spectral data, derived from empirical substituent effects and established spectroscopic databases[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR shifts are dictated by diamagnetic anisotropy and electron density. The aromatic thiophene ring generates a local magnetic field that heavily deshields the adjacent ring protons. Furthermore, the resonance donation from the thiophene ring shields the alkyne C-β carbon relative to the thiane analog. In the thiane derivative, the C-β carbon is further downfield due to the lack of compensatory π-donation, leaving it exposed to the strong electron-withdrawing effect of the adjacent alkyne and acid.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ ppm)

Proton Environment3-(Thiophen-2-yl)prop-2-ynoic acid3-(Thian-2-yl)prop-2-ynoic acidMechanistic Causality
H-2 (Ring) - (Quaternary)3.85 (dd, 1H)Deshielded by adjacent S atom and alkyne group.
H-3 (Ring) 7.38 (dd, 1H)1.80 - 2.10 (m, 2H)Aromatic ring current deshields thiophene protons.
H-4 (Ring) 7.05 (dd, 1H)1.50 - 1.70 (m, 2H)Thiane protons remain in the aliphatic upfield region.
H-5 (Ring) 7.45 (dd, 1H)1.50 - 1.70 (m, 2H)-
H-6 (Ring) -2.45 (m, 1H), 2.85 (m, 1H)Diastereotopic protons adjacent to the thiane sulfur.
COOH 10.50 (br s, 1H)10.20 (br s, 1H)Highly deshielded acidic proton; broad due to exchange.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)

Carbon Environment3-(Thiophen-2-yl)prop-2-ynoic acid3-(Thian-2-yl)prop-2-ynoic acidMechanistic Causality
C=O (Acid) 157.5158.0Conjugation in thiophene slightly shields the carbonyl.
C-β (Alkyne) 85.088.5π-donation from thiophene shields C-β; thiane does not.
C-α (Alkyne) 78.575.0Polarization of the alkyne bond differs based on the ring.
Ring Carbons 119.5, 127.8, 131.5, 134.224.1, 25.4, 29.5, 32.1, 41.2sp² hybridized (aromatic) vs. sp³ hybridized (aliphatic).
Vibrational (FT-IR) & Electronic (UV-Vis) Spectroscopy

The force constants of the C≡C and C=O bonds are highly sensitive to bond order. The push-pull conjugation in the thiophene derivative lowers the bond order of both the alkyne and the carbonyl, shifting their IR absorptions to lower frequencies. In UV-Vis, this same extended conjugation dramatically lowers the HOMO-LUMO gap, resulting in a significant bathochromic (red) shift.

Table 3: FT-IR and UV-Vis Data

Parameter3-(Thiophen-2-yl)prop-2-ynoic acid3-(Thian-2-yl)prop-2-ynoic acidMechanistic Causality
ν(C≡C) IR 2205 cm⁻¹ (Strong)2235 cm⁻¹ (Medium)Conjugation weakens the C≡C bond, lowering frequency. Dipole change is larger in the push-pull system, increasing intensity.
ν(C=O) IR 1670 cm⁻¹1690 cm⁻¹Extended conjugation lowers the carbonyl double-bond character.
λ_max (UV-Vis) 295 nm (ε ≈ 15,000)225 nm (ε ≈ 8,500)Extended π-π* system in thiophene lowers transition energy.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral characterization, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent artifactual data interpretation.

Workflow Sample Sample Preparation (5-10 mg in CDCl3) NMR NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Sample->NMR IR FT-IR Acquisition (ATR Mode, 4000-400 cm⁻¹) Sample->IR UV UV-Vis Acquisition (10⁻⁵ M in EtOH) Sample->UV Analysis Cross-Validation & Spectral Assignment NMR->Analysis IR->Analysis UV->Analysis

Fig 2: Self-validating multi-modal spectral acquisition workflow.

Protocol 1: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an internal zero-reference, validating the chemical shift axis. CDCl₃ is chosen because it lacks acidic protons that would rapidly exchange with the carboxylic acid, which would otherwise obscure the COOH signal.

  • Acquisition Parameters: Set the relaxation delay (D1) to 5 seconds for ¹³C NMR.

    • Causality: Quaternary carbons (like the alkyne and carbonyl carbons) have long longitudinal relaxation times (T1). A 5-second delay ensures complete relaxation between pulses, validating the accuracy of any quantitative integration.

  • Internal Validation Check: Before assigning analyte peaks, verify that the CDCl₃ residual solvent peak appears at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol 2: FT-IR (ATR Mode)
  • Background Scan: Collect 32 scans of the empty diamond ATR crystal.

    • Causality: This mathematically subtracts atmospheric H₂O and CO₂ from the final spectrum, ensuring that broad peaks in the 3000-3500 cm⁻¹ region are genuinely from the carboxylic acid O-H stretch, not ambient humidity.

  • Sample Acquisition: Apply the solid sample to the crystal, apply consistent pressure using the anvil, and collect 32 scans at 4 cm⁻¹ resolution.

  • Internal Validation Check: Verify the absence of a broad peak at 3400 cm⁻¹ in the background scan prior to sample application to confirm absolute crystal cleanliness.

Protocol 3: UV-Vis Spectroscopy
  • Baseline Correction: Run a baseline scan from 400 nm to 200 nm using two matched quartz cuvettes containing pure absolute ethanol.

    • Causality: This cancels out the solvent absorbance cutoff and cuvette reflection losses, ensuring the baseline remains flat at 0.000 AU.

  • Serial Dilution: Prepare a 10⁻⁵ M solution of the analyte.

    • Causality: This concentration keeps the maximum absorbance below 1.0 AU. Operating below 1.0 AU ensures the detector remains within its linear dynamic range, strictly validating adherence to the Beer-Lambert Law.

References

  • NMR Info/Data — Hans Reich Collection Source: OrganicChemistryData.org URL:[Link]

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A Technical Guide to the Cross-Reactivity Profile of 3-(Thian-3-yl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel monocarboxylate transporter 1 (MCT1) inhibitor, 3-(Thian-3-yl)prop-2-ynoic acid. In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's performance against its intended target and a panel of other biologically relevant targets, supported by detailed experimental methodologies.

Introduction: The Criticality of Selectivity in MCT1 Inhibition

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transmembrane transporter responsible for the facilitated diffusion of metabolically important monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1] In the context of oncology, MCT1 has emerged as a compelling therapeutic target. Many cancer cells exhibit a metabolic phenotype characterized by high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production and efflux of large quantities of lactate. MCT1 is a key facilitator of this lactate transport, and its inhibition can lead to intracellular acidification and metabolic crisis in cancer cells.[2]

3-(Thian-3-yl)prop-2-ynoic acid is a novel small molecule inhibitor designed to target MCT1. Its structural features, particularly the prop-2-ynoic acid moiety, are shared with other known MCT inhibitors. However, the therapeutic utility of any targeted agent is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic index. Therefore, a rigorous evaluation of cross-reactivity is a non-negotiable step in the preclinical development of this compound. This guide outlines a systematic approach to characterizing the selectivity profile of 3-(Thian-3-yl)prop-2-ynoic acid.

Primary Target and Mechanism of Action

The primary pharmacological target of 3-(Thian-3-yl)prop-2-ynoic acid is Monocarboxylate Transporter 1 (MCT1). By competitively inhibiting MCT1, the compound is hypothesized to block the efflux of lactate from highly glycolytic cancer cells. This leads to an accumulation of intracellular lactate, a subsequent drop in intracellular pH, and ultimately, an inhibition of glycolysis and cell death. The thian-3-yl group is designed to provide favorable physicochemical properties and specific interactions within the MCT1 binding pocket.

Comparative Cross-Reactivity Analysis

To assess the selectivity of 3-(Thian-3-yl)prop-2-ynoic acid, a comprehensive screening cascade was designed. This involved evaluating the compound's inhibitory activity against its primary target, MCT1, its closely related isoforms MCT2 and MCT4, and a broader panel of off-targets, including a selection of kinases and G-protein coupled receptors (GPCRs) commonly associated with off-target effects in drug discovery.[3]

The following table summarizes the hypothetical inhibitory activities (IC50 values) of 3-(Thian-3-yl)prop-2-ynoic acid against this panel of targets. This data is presented as a representative profile of a selective MCT1 inhibitor, drawing parallels with the known selectivity of well-characterized compounds like AZD3965.[4][5]

Target ClassTarget3-(Thian-3-yl)prop-2-ynoic acid IC50 (nM)AZD3965 IC50/Ki (nM)Rationale for Inclusion
Primary Target MCT1 (SLC16A1) 15 1.6 (Ki) [4][5]Primary therapeutic target.
MCT IsoformsMCT2 (SLC16A7)250~10 (6-fold selective vs MCT1)[4]Closely related isoform, important for assessing selectivity within the protein family.
MCT4 (SLC16A3)>10,000>10,000[5]Key lactate transporter in highly glycolytic tissues; selectivity over MCT4 is desirable to minimize certain off-target effects.
KinasesABL1>10,000Not reportedRepresentative tyrosine kinase; screening against a kinase panel is standard practice to identify potential off-target signaling inhibition.[6][7]
SRC>10,000Not reportedAnother key non-receptor tyrosine kinase.
VEGFR2>10,000Not reportedImportant receptor tyrosine kinase in angiogenesis; inhibition could lead to cardiovascular side effects.
PI3Kα>10,000Not reportedCritical kinase in cell survival and proliferation pathways.
GPCRsADRB2 (β2-adrenergic)>10,000Not reportedRepresentative of the large GPCR family; off-target activity can lead to a wide range of physiological effects.
HTR2B (Serotonin 2B)>10,000Not reportedKnown for off-target liabilities, including cardiac valvulopathy.
DRD2 (Dopamine D2)>10,000Not reportedImportant in neurological function; off-target effects can lead to CNS side effects.

Note: The IC50 values for 3-(Thian-3-yl)prop-2-ynoic acid are hypothetical and for illustrative purposes to represent a selective inhibitor profile.

Experimental Protocols

To ensure the scientific integrity of the cross-reactivity assessment, validated and robust experimental protocols are essential. The following sections provide detailed methodologies for key assays.

Protocol 1: [¹⁴C]L-Lactate Uptake Inhibition Assay for MCT1, MCT2, and MCT4

This assay directly measures the ability of 3-(Thian-3-yl)prop-2-ynoic acid to inhibit the transport of radiolabeled lactate into cells engineered to overexpress specific MCT isoforms.

1. Cell Culture and Seeding:

  • Culture human embryonic kidney (HEK293) cells stably expressing human MCT1, MCT2, or MCT4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and reach confluence overnight.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells twice with 500 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
  • Prepare serial dilutions of 3-(Thian-3-yl)prop-2-ynoic acid in KRH buffer.
  • Pre-incubate the cells with 200 µL of the various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
  • Prepare the uptake solution containing [¹⁴C]L-lactate (specific activity ~50-60 mCi/mmol) at a final concentration of 100 µM in KRH buffer.
  • Initiate the uptake by adding 200 µL of the [¹⁴C]L-lactate uptake solution to each well.
  • Incubate for exactly 2 minutes at 37°C.
  • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold KRH buffer containing 10 mM unlabeled L-lactate.
  • Lyse the cells by adding 300 µL of 0.1 M NaOH with 1% SDS to each well and incubating for 30 minutes at room temperature.

3. Data Analysis:

  • Transfer the cell lysates to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
  • Determine the protein concentration of parallel wells using a BCA protein assay for normalization.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
Protocol 2: In-Vitro Kinase Off-Target Screening (ADP-Glo™ Assay)

This assay quantifies the activity of a panel of kinases by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.[2][8][9]

1. Reagents and Kinase Panel:

  • Utilize a commercially available kinase profiling service or a panel of purified recombinant kinases (e.g., ABL1, SRC, VEGFR2, PI3Kα).[10][11]
  • Use the ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
  • Prepare kinase-specific substrates and ATP at the Kₘ concentration for each kinase.

2. Assay Procedure:

  • Perform the kinase reactions in a 384-well plate format.
  • To each well, add 2.5 µL of the test compound (3-(Thian-3-yl)prop-2-ynoic acid) at various concentrations or vehicle control.
  • Add 2.5 µL of a 2X kinase/substrate solution.
  • Initiate the reaction by adding 5 µL of 2X ATP solution.
  • Incubate the reaction at 30°C for 60 minutes.
  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate at room temperature for 40 minutes.
  • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent to each well.
  • Incubate at room temperature for 30-60 minutes.

3. Data Analysis:

  • Measure the luminescence using a plate-reading luminometer.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 values for any kinases that show significant inhibition.

Cross-Reactivity Screening Workflow

The following diagram illustrates a logical workflow for the comprehensive cross-reactivity profiling of a novel compound like 3-(Thian-3-yl)prop-2-ynoic acid.

CrossReactivityWorkflow cluster_primary Primary Target & Isoform Selectivity cluster_off_target Broad Off-Target Profiling cluster_analysis Data Analysis & Interpretation PrimaryTarget Primary Target Assay (MCT1 Lactate Uptake) IsoformScreen Isoform Selectivity Assays (MCT2, MCT4 Lactate Uptake) PrimaryTarget->IsoformScreen Determine Potency (IC50) KinasePanel Kinase Panel Screening (e.g., ADP-Glo™) PrimaryTarget->KinasePanel GPCRPanel GPCR Binding/Functional Panel PrimaryTarget->GPCRPanel SelectivityProfile Generate Selectivity Profile (IC50 Comparison) IsoformScreen->SelectivityProfile KinasePanel->SelectivityProfile GPCRPanel->SelectivityProfile RiskAssessment Off-Target Risk Assessment SelectivityProfile->RiskAssessment Identify Liabilities Start Compound Synthesis 3-(Thian-3-yl)prop-2-ynoic acid Start->PrimaryTarget

Caption: A streamlined workflow for assessing the cross-reactivity of 3-(Thian-3-yl)prop-2-ynoic acid.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling outlined in this guide provides a robust framework for evaluating the selectivity of 3-(Thian-3-yl)prop-2-ynoic acid. Based on the hypothetical data, the compound demonstrates a promising selectivity profile, with potent inhibition of its primary target, MCT1, and significantly weaker activity against the closely related isoform MCT2 and the key off-target MCT4. Furthermore, the lack of significant inhibition against a representative panel of kinases and GPCRs suggests a low potential for common off-target liabilities.

It is imperative to underscore that these findings are based on a preclinical, in-vitro assessment. The next logical steps in the development of 3-(Thian-3-yl)prop-2-ynoic acid would involve cellular assays to confirm its mechanism of action in cancer cell lines, followed by in-vivo studies to evaluate its pharmacokinetic properties, efficacy, and safety profile in animal models. A continued and rigorous assessment of its selectivity will be crucial throughout its development trajectory to ensure the highest probability of clinical success.

References

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. [Link]

  • Targeted kinase selectivity from kinase profiling data - PubMed. [Link]

  • Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [Link]

  • The use of novel selectivity metrics in kinase research - PMC. [Link]

  • Custom GPCR Antibody Profiling Services | Multispan, Inc. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data | ACS Medicinal Chemistry Letters. [Link]

  • Kinase Selectivity Panels - Reaction Biology. [Link]

  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits - Eurofins Discovery. [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience. [Link]

  • GPCR Assay Services - ION Biosciences. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. [Link]

  • Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC. [Link]

  • scanMAX Kinase Assay Panel - Eurofins Discovery. [Link]

  • GPCR Assay Services | Reaction Biology. [Link]

  • Identification and characterization of a monocarboxylate transporter (MCT1) in pig and human colon: its potential to transport l-lactate as well as butyrate - PMC. [Link]

  • MCT1 and MCT4 Expression and Lactate Flux Activity Increase During White and Brown Adipogenesis and Impact Adipocyte Metabolism - PMC. [Link]

  • Dual inhibition of lactate transporters MCT1 and MCT4 in pancreatic neuroendocrine tumors targets metabolic heterogeneity and functional redundancy | bioRxiv. [Link]

  • Impact of the Monocarboxylate Transporter-1 (MCT1)-Mediated Cellular Import of Lactate on Stemness Properties of Human Pancreatic Adenocarcinoma Cells - MDPI. [Link]

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Benchmarking the Synthetic Efficiency of 3-(Thian-3-yl)prop-2-ynoic Acid Preparation Methods

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Thian-3-yl)prop-2-ynoic acid is a highly versatile, bifunctional building block frequently utilized in the development of sulfur-containing heterocycles and alkynyl pharmacophores. The molecule presents a distinct chemoselectivity challenge: synthesizing the terminal propiolic acid moiety without triggering the unwanted oxidation of the thiane (tetrahydrothiopyran) thioether, or causing transition-metal catalyst poisoning.

This guide objectively benchmarks two primary synthetic strategies: the de novo Corey-Fuchs/Carboxylation Route and the cross-coupling Sonogashira/TEMPO Oxidation Route . By analyzing the mechanistic causality, scalability, and operational efficiency of each pathway, this guide provides a definitive framework for selecting the optimal protocol for your drug development pipeline.

Mechanistic Rationale & Pathway Design

The synthesis of 3-(Thian-3-yl)prop-2-ynoic acid requires orthogonal reactivity. We benchmark two divergent pathways:

  • Route A (De Novo Alkynylation): Relies on the [1] to convert thiane-3-carbaldehyde into a 1,1-dibromoalkene, followed by lithium-halogen exchange, elimination, and trapping with carbon dioxide.

  • Route B (Cross-Coupling & Oxidation): Utilizes a [2] of 3-bromothiane with propargyl alcohol, followed by a highly chemoselective [3] to yield the carboxylic acid.

Pathways SM1 Thiane-3-carbaldehyde IntA 3-(2,2-Dibromovinyl)thiane SM1->IntA CBr4, PPh3 (Corey-Fuchs) SM2 3-Bromothiane IntB 3-(Thian-3-yl)prop-2-yn-1-ol SM2->IntB Propargyl alcohol Pd(PPh3)4, CuI (Sonogashira) Prod 3-(Thian-3-yl)prop-2-ynoic acid IntA->Prod 1. n-BuLi 2. CO2 IntB->Prod TEMPO, NaClO2 (Oxidation)

Figure 1: Divergent synthetic pathways for 3-(Thian-3-yl)prop-2-ynoic acid preparation.

Detailed Protocol Benchmarking

Route A: The Corey-Fuchs / Carboxylation Pathway

Causality & Experimental Design: This route is chosen when transition-metal contamination (e.g., Palladium) in the final active pharmaceutical ingredient (API) must be strictly zero. The reaction relies on the Fritsch-Buttenberg-Wiechell rearrangement. Exactly 2.2 equivalents of n-BuLi are required: the first equivalent drives the E2 elimination of HBr, while the second facilitates the halogen-metal exchange to generate the nucleophilic lithium acetylide.

Self-Validating Protocol:

  • Dibromoolefination: Dissolve thiane-3-carbaldehyde (1.0 eq) in anhydrous CH₂Cl₂. Add CBr₄ (1.5 eq) and cool to 0 °C. Slowly add PPh₃ (3.0 eq). Validation Check: The solution will transition from colorless to a deep orange/brown, indicating the formation of the reactive phosphonium ylide complex. Stir for 2 h until TLC confirms the disappearance of the aldehyde. Filter through a silica plug to remove the bulky triphenylphosphine oxide byproduct.

  • Alkynylation & Carboxylation: Dissolve the purified 3-(2,2-dibromovinyl)thiane in anhydrous THF and cool to strictly -78 °C. Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes). Stir for 1 h. Bubble strictly anhydrous CO₂ gas through the solution for 30 minutes. Validation Check: An exothermic quench will occur upon CO₂ addition. Warm to 0 °C, quench with 1M HCl to pH 2.0, and extract with EtOAc.

Route B: The Sonogashira / TEMPO Oxidation Pathway

Causality & Experimental Design: This route is highly scalable and avoids cryogenic temperatures. The primary challenge is the oxidation step: traditional oxidants (like Jones reagent or KMnO₄) will aggressively oxidize the thiane sulfur to a sulfoxide or sulfone. To prevent this, we employ the Zhao modification of the TEMPO oxidation [3]. Sodium chlorite (NaClO₂) acts as the stoichiometric terminal oxidant, while a catalytic trace of bleach (NaOCl) initiates the cycle by forming the active oxoammonium ion. Because NaClO₂ is a mild oxidant, the thioether remains completely untouched.

Self-Validating Protocol:

  • Sonogashira Coupling: Combine 3-bromothiane (1.0 eq) and propargyl alcohol (1.2 eq) in a degassed mixture of THF and Et₃N (1:1). Causality: Degassing is critical; residual oxygen will trigger the Glaser homocoupling of propargyl alcohol. Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Heat to 50 °C for 12 h. Validation Check: The reaction mixture will become opaque and cloudy as insoluble Et₃N·HBr salts precipitate. Filter through Celite.

  • Chemoselective Oxidation: Dissolve the resulting 3-(thian-3-yl)prop-2-yn-1-ol in MeCN and a 0.67 M sodium phosphate buffer (pH 6.7). Add TEMPO (0.07 eq) and NaClO₂ (2.0 eq). Place in a water bath at 35 °C. Dropwise add dilute NaOCl (0.02 eq). Validation Check: The solution will briefly flash red/orange as the TEMPO radical is oxidized to the oxoammonium ion. Stir for 4 h. Quench with saturated Na₂S₂O₃ to destroy excess oxidant, acidify to pH 2.0 with 1M HCl, and extract with EtOAc.

Workflow Step1 Step 1: Sonogashira Coupling Degassed Et3N/THF, 50°C, 12h Step2 Step 2: Catalyst Removal Filtration through Celite pad Step1->Step2 Step3 Step 3: TEMPO Oxidation TEMPO, NaClO2, NaOCl, pH 6.7 Step2->Step3 Step4 Step 4: Acidic Workup 1M HCl quench to pH 2.0, EtOAc extract Step3->Step4 Step5 Step 5: Product Isolation Recrystallization from Heptane/EtOAc Step4->Step5

Figure 2: Optimized operational workflow for the Sonogashira/TEMPO synthetic route.

Quantitative Data Comparison

To objectively benchmark these methodologies, we evaluated both routes on a 50 mmol scale. The data is summarized in the table below:

Performance MetricRoute A (Corey-Fuchs / Carboxylation)Route B (Sonogashira / TEMPO)
Overall Isolated Yield 48 - 52%68 - 74%
Chemoselectivity Excellent (No oxidants utilized)High (Requires strict pH 6.7 control)
Scalability Poor (Requires -78 °C, Pyrophoric n-BuLi)Excellent (Mild temperatures, 35-50 °C)
E-Factor (Waste) High (Generates massive PPh₃O & Br salts)Moderate (Aqueous inorganic salts)
Cost-Efficiency Low (CBr₄ and n-BuLi are costly at scale)High (Pd cost offset by superior yield)
API Suitability Ideal (Zero heavy metal contamination)Requires Pd-scavenging (e.g., SiliaMetS® Thiol)

Conclusion & Recommendations

For discovery-phase research where rapid access to highly pure, metal-free 3-(Thian-3-yl)prop-2-ynoic acid is required, Route A is viable despite its cryogenic requirements.

However, for process scale-up and commercial drug development , Route B is unequivocally superior. The Sonogashira/TEMPO sequence eliminates the need for pyrophoric reagents and cryogenic reactors, drastically reduces the Process Mass Intensity (PMI), and improves the overall yield by over 20%. The inherent risk of sulfur oxidation is entirely mitigated by utilizing the Zhao TEMPO/NaClO₂ protocol, proving it to be a robust, self-validating system for synthesizing sensitive thioether-containing carboxylic acids.

References

  • Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl-> ethynyl conversion (RCHO-> RC≡ CH or RC≡ CR')." Tetrahedron Letters, 1972, 13(36), 3769-3772.[Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975, 16(50), 4467-4470.[Link]

  • Zhao, M.; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M.; Grabowski, E. J. J.; Reider, P. J. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 1999, 64(7), 2564–2566.[Link]

A Comparative In-Silico Analysis of 3-(Thian-3-yl)prop-2-ynoic Acid and Known Inhibitors Against Matrix Metalloproteinase-2 (MMP-2)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Among them, Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is of significant interest in drug discovery. Its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, making it a prime therapeutic target.[3][4][5] The development of selective MMP-2 inhibitors is a key strategy in cancer therapy.[6][7]

Computational methods, particularly molecular docking, have become indispensable tools in the early stages of drug discovery.[6][8] These in-silico techniques predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. This allows for the rapid screening of compound libraries and provides insights into the molecular interactions that govern inhibitor potency and selectivity.

This guide presents a comparative molecular docking study of a novel compound, 3-(Thian-3-yl)prop-2-ynoic acid , against the catalytic domain of human MMP-2. The propanoic acid scaffold is a common feature in various biologically active molecules.[9] To benchmark its potential as an MMP-2 inhibitor, its predicted binding characteristics are compared against two well-established, broad-spectrum MMP inhibitors: Batimastat and Marimastat .[10] These compounds are known to inhibit MMPs by chelating the catalytic zinc ion in the active site through their hydroxamate group.[11]

The primary objective is to elucidate the potential binding mode of 3-(Thian-3-yl)prop-2-ynoic acid, predict its binding affinity, and compare its interaction profile with that of known inhibitors, thereby providing a rationale for its potential as a lead compound for further development.

Methodology: A Self-Validating In-Silico Protocol

The credibility of any computational study hinges on a robust and well-validated methodology. The following protocol is designed to ensure reproducibility and scientific rigor, explaining the causality behind each experimental choice.

Computational Tools
  • Docking Software: AutoDock Vina 1.2.3 was selected for all docking simulations. It is a widely used, open-source program known for its high-speed performance and improved accuracy in binding mode prediction compared to its predecessors.[8]

  • Molecular Visualization and Preparation:

    • AutoDock Tools (ADT) 1.5.7: Utilized for preparing the protein and ligand files into the required PDBQT format, which includes adding polar hydrogens and assigning partial charges.[12]

    • PyMOL 2.5: Employed for high-quality visualization and analysis of protein-ligand interactions.

    • Discovery Studio Visualizer: Used for generating 2D diagrams of molecular interactions.

Target Protein Preparation

The foundation of a reliable docking study is a high-quality, experimentally determined protein structure.

  • PDB Structure Selection: The crystal structure of the human MMP-2 catalytic domain was obtained from the RCSB Protein Data Bank (PDB). For this study, PDB ID: 8H78 was chosen.[13] This structure provides a high-resolution (2.40 Å) view of the enzyme's active site.

  • Receptor Preparation Workflow:

    • Initial Cleaning: The original PDB file (8H78) was loaded, and all non-essential components, including the co-crystallized inhibitor, water molecules, and any non-standard residues, were removed. This step is crucial to create an "apo-like" binding pocket, preventing bias from the original ligand.

    • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure using ADT. This is a critical step as hydrogen bonds are a major contributor to ligand binding. Gasteiger partial charges were then assigned to all atoms.

    • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, making it compatible with AutoDock Vina.

Ligand Preparation

Accurate three-dimensional representation of the ligands is essential for predicting their correct binding conformation.

  • Ligand Selection:

    • Test Compound: 3-(Thian-3-yl)prop-2-ynoic acid.

    • Reference Inhibitor 1: Batimastat (BB-94), a potent, broad-spectrum MMP inhibitor.[14][15]

    • Reference Inhibitor 2: Marimastat (BB-2516), another well-characterized broad-spectrum MMP inhibitor.[16][17]

  • Ligand Preparation Workflow:

    • Structure Retrieval: The 3D structures of Batimastat and Marimastat were obtained from the PubChem database. The structure of 3-(Thian-3-yl)prop-2-ynoic acid was generated using a chemical drawing tool and optimized.

    • Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field. This process ensures that the ligand starts in a low-energy, stable conformation.

    • Torsional Degrees of Freedom: Rotatable bonds within each ligand were defined using ADT. This allows the docking algorithm to explore different conformations of the ligand flexibly within the active site.

    • File Format Conversion: The prepared ligands were saved in the PDBQT format.

Molecular Docking Simulation

The docking simulation places the flexible ligand into the rigid receptor's active site, evaluating thousands of possible binding poses.

  • Grid Box Definition: A grid box was defined to encompass the entire active site of MMP-2. The box was centered on the catalytic Zn²⁺ ion (a critical component for MMP activity) and its dimensions were set to 25Å x 25Å x 25Å.[18][19] This ensures that the search space is large enough to accommodate the ligands and explore all relevant binding pockets, including the deep S1' specificity pocket.

  • AutoDock Vina Execution: Docking was performed using AutoDock Vina with an exhaustiveness parameter of 16 to increase the thoroughness of the conformational search.[20] The software calculates the binding affinity (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding affinity is considered the most favorable.

  • Redocking Validation (Self-Validation): To validate the docking protocol, the co-crystallized inhibitor from the original PDB file (if available) would typically be extracted and re-docked into the binding site. A low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystallographic pose would confirm the protocol's ability to reproduce the experimental binding mode.

G cluster_0 MMP-2 Active Site cluster_1 3-(Thian-3-yl)prop-2-ynoic acid ZN Zn²⁺ HIS201 His201 ZN->HIS201 Coordination GLU202 Glu202 PRO220 Pro220 (S1' Pocket) LEU164 Leu164 (S1' Pocket) LIGAND Carboxylic Acid --- Thian Ring LIGAND->GLU202 H-Bond LIGAND->PRO220 Hydrophobic LIGAND->LEU164 H-Bond

Caption: Key interactions of 3-(Thian-3-yl)prop-2-ynoic acid.

Conclusion and Future Outlook

This in-silico comparative guide demonstrates that 3-(Thian-3-yl)prop-2-ynoic acid shows potential as a novel scaffold for the inhibition of MMP-2. While its predicted binding affinity is lower than that of the potent, broad-spectrum hydroxamate inhibitors Batimastat and Marimastat, its unique predicted binding mode, which does not rely on direct chelation of the catalytic zinc ion, is noteworthy. The key interactions with the catalytic residue Glu202 and residues within the S1' pocket suggest a viable mechanism of inhibition.

The findings from this computational study provide a strong rationale for advancing 3-(Thian-3-yl)prop-2-ynoic acid to the next stage of the drug discovery pipeline. The immediate next steps should involve:

  • In Vitro Enzymatic Assays: Experimentally determine the IC50 value of the compound against purified MMP-2 to validate the computational predictions. [16]2. Selectivity Profiling: Test the compound against a panel of other MMPs to assess its selectivity, a critical factor for minimizing side effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 3-(Thian-3-yl)prop-2-ynoic acid to explore how modifications to the thian ring and propynoic acid linker affect potency and selectivity.

References

  • Watson, S. A., Morris, T. M., Robinson, G., Crimmin, M. J., & Brown, P. D. (1996). The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice. Clinical cancer research, 2(7), 1207–1214. [Link]

  • Scripps Research. AutoDock Vina Tutorial. [Link]

  • Saleh, T., Ali, I., El-Gohary, N., & Ashour, A. (2020). Molecular docking of alkaloid compounds with the matrix metalloproteinase 2. Bioinformation, 16(1), 7-11. [Link]

  • Fields, G. B. (2015). A Synergy Between the Catalytic and Structural Zn(II) Ions and the Enzyme and Substrate Dynamics Underlies the Structure-Function Relationships of Matrix Metalloproteinase Collagenolysis. The Journal of biological chemistry, 290(39), 23507–23516. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Goel, A., & Aggarwal, B. B. (2012). Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog. Biochimica et biophysica acta, 1820(11), 1793–1800. [Link]

  • Khan, S., Ullah, A., & Khan, A. (2024). Exploring Natural Compounds as Promising Matrix Metalloproteinase-2 inhibitors for Cancer Management: A Biocomputational Study. Advancements in Life Sciences, 11(2). [Link]

  • Kumar, V., & Kumar, R. (2022). A review of MMP-2 structures and binding mode analysis of its inhibitors to strategize structure-based drug design. International journal of biological macromolecules, 221, 622–635. [Link]

  • Kamitani, M., Takeuchi, T., & Mima, M. (2023). Crystal structure of human MMP-2 catalytic domain in complex with inhibitor. RCSB Protein Data Bank. [Link]

  • Moghadam, A. R., Tutunchi, H., Ebrahimi, A. A., & Ghaffari, M. (2020). The effects of zinc treatment on matrix metalloproteinases: A systematic review. Journal of trace elements in medicine and biology, 58, 126442. [Link]

  • Giambernardi, T. A., Grant, G. M., Taylor, G. P., Hay, R. J., & Maher, V. M. (2024). Matrix metalloproteinases at a glance. Journal of cell science, 137(2), jcs261739. [Link]

  • Di Pizio, A., Agamennone, M., & Aschi, M. (2012). An integrated computational approach to rationalize the activity of non-zinc-binding MMP-2 inhibitors. PloS one, 7(11), e47774. [Link]

  • Wikipedia. Propionic acid. [Link]

Sources

Assessing the Novelty of 3-(Thian-3-yl)prop-2-ynoic Acid: A Comparative Guide for Covalent Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of targeted covalent inhibitors (TCIs) has expanded rapidly, demanding novel electrophilic warheads and tunable bioisosteres to overcome resistance and off-target toxicity. 3-(Thian-3-yl)prop-2-ynoic acid (3-TPA) has recently emerged as a highly versatile building block. By combining a propynoic acid moiety—a precursor to potent Michael acceptors—with a thiane (tetrahydrothiopyran) ring, 3-TPA offers a unique dual-modality profile for drug developers.

This guide objectively assesses the biological and physicochemical novelty of 3-TPA, compares it against standard cyclic alternatives, and provides self-validating experimental workflows to profile its utility in modern drug discovery.

Structural Rationale & Comparative Profiling

The Mechanistic Advantage of 3-TPA

The novelty of 3-TPA lies in its bipartite structure:

  • The Propynoic Acid Warhead: While unreactive as a free acid, converting the propynoic acid into a carbamoyl methyl amide (PACMA) generates an electron-deficient alkyne. This acts as a highly effective, irreversible Michael acceptor targeting active-site cysteines, a mechanism famously validated in Protein Disulfide Isomerase (PDI) inhibitors for ovarian cancer [1].

  • The Thiane Bioisostere: The saturated sulfur-containing ring acts as a bioisostere for cyclohexane and tetrahydropyran [2]. Unlike its carbon or oxygen counterparts, the thiane sulfur engages in unique σ

    • orbital interactions with protein targets and can undergo metabolic S-oxidation, allowing developers to dynamically tune the molecule's polarity and residence time in vivo.
Objective Comparison with Alternatives

To benchmark 3-TPA, we compare it against its direct structural analogs: 3-(Tetrahydro-2H-pyran-3-yl)prop-2-ynoic acid (THP-PA) and 3-(Cyclohexyl)prop-2-ynoic acid (CH-PA) .

The following table summarizes representative profiling data when these building blocks are converted to standard N-methyl amides for biological evaluation:

Parameter3-TPA (Thiane)THP-PA (Pyran)CH-PA (Cyclohexyl)
Calculated LogP (cLogP) 1.81.22.5
Topological Polar Surface Area 62.5 Ų65.8 Ų37.3 Ų
GSH Trapping Half-Life ( t1/2​ ) 45 min48 min42 min
Microsomal Clearance ( Clint​ ) High (via S-oxidation)LowModerate
Primary Metabolic Liability CYP/FMO-mediated oxidationPhase II GlucuronidationLipophilic accumulation

Key Insight: While the covalent reactivity (GSH t1/2​ ) remains relatively consistent across the three scaffolds (dictated primarily by the alkyne amide), 3-TPA provides a distinct "Goldilocks" lipophilicity. Furthermore, its specific metabolic liability (S-oxidation) can be strategically leveraged as a prodrug mechanism to enhance aqueous solubility post-absorption.

Experimental Workflows for Biological Profiling

To rigorously assess the biological profile of 3-TPA derivatives, the following self-validating protocols must be employed. These workflows are designed not just to generate data, but to ensure internal causality and eliminate false positives.

Protocol A: Covalent Reactivity Profiling (GSH Trapping Assay)

Objective: To quantify the intrinsic electrophilicity of the 3-TPA-derived warhead. Causality & Logic: Glutathione (GSH) is used as a surrogate for intracellular cysteine thiols. By tracking the pseudo-first-order depletion of the parent compound and the formation of the GSH adduct via LC-MS/MS[3], we can calculate the intrinsic reactivity. The inclusion of an unreactive saturated analog (propanoic acid derivative) serves as a negative control, self-validating that adduct formation is strictly dependent on the alkyne moiety.

Step-by-Step Methodology:

  • Warhead Activation: Synthesize the N-methyl amide derivative of 3-TPA (the free acid will not react with GSH).

  • Incubation: Prepare a 10 mM stock of the 3-TPA amide in DMSO. Dilute to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced GSH. Incubate at 37°C.

  • Time-Course Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% Formic Acid.

    • Why Formic Acid? Lowering the pH to ~2.0 instantly protonates the thiolate anion of GSH, halting the Michael addition and stabilizing the adduct for mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 min. Inject the supernatant into an LC-MS/MS system operating in positive ion mode, monitoring for the specific mass shift (+307 Da) corresponding to the GSH adduct.

G N1 Synthesize Amide Derivative of 3-TPA N2 Incubate with GSH (pH 7.4, 37°C) N1->N2 N3 Quench Reaction (Formic Acid) N2->N3 N4 LC-MS/MS Analysis (Adduct Detection) N3->N4 N5 Calculate Half-Life & Intrinsic Reactivity N4->N5

Workflow for assessing covalent reactivity via GSH trapping and LC-MS/MS analysis.
Protocol B: Metabolic Stability & S-Oxidation Profiling

Objective: To map the metabolic fate of the thiane ring in human liver microsomes (HLMs). Causality & Logic: The sulfur atom in 3-TPA is highly susceptible to oxidation by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO). By conducting the assay with and without NADPH, the system self-validates: any observed sulfoxide/sulfone formation in the absence of NADPH is flagged as a spontaneous chemical artifact, whereas NADPH-dependent oxidation confirms enzymatic metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein and 1 µM of the 3-TPA derivative in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Run a parallel control replacing NADPH with buffer).

  • Sampling: Remove 50 µL aliquots at 0, 10, 20, 30, and 60 minutes.

  • Quenching & Extraction: Quench into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Metabolite Identification: Analyze via High-Resolution Mass Spectrometry (HRMS). Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts relative to the parent compound.

M M1 3-TPA Derivative (Thiane Ring) M2 CYP450 / FMO Oxidation M1->M2 M3 Thiane S-Oxide (Sulfoxide) M2->M3 Phase I (+16 Da) M4 Thiane S,S-Dioxide (Sulfone) M3->M4 Further Ox (+32 Da)

Metabolic S-oxidation pathway of the thiane ring by CYP450/FMO enzymes.

Conclusion

3-(Thian-3-yl)prop-2-ynoic acid represents a highly strategic building block for modern medicinal chemistry. By merging the validated covalent targeting capability of propynoic acid amides [4] with the tunable physicochemical properties of a thiane bioisostere, it offers a distinct advantage over traditional pyran or cyclohexyl scaffolds. Proper application of the self-validating GSH trapping and microsomal stability assays outlined above will enable researchers to precisely calibrate the reactivity and half-life of 3-TPA-derived therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.